3-Allylaminocarbonylphenylboronic acid
Description
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Properties
IUPAC Name |
[3-(prop-2-enylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMVTUXWBLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393130 | |
| Record name | 3-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-29-2 | |
| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Allylaminocarbonylphenylboronic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not widely cataloged; therefore, this document compiles its core properties based on established chemical principles and data from closely related analogues. It details a probable synthetic route, predicted physicochemical and spectroscopic properties, and key reactivity profiles.
Core Chemical Properties
While a specific CAS Number for 3-Allylaminocarbonylphenylboronic acid is not readily found in major chemical databases, its fundamental properties can be derived from its structure. The compound, also known as N-allyl-3-boronobenzamide, combines the functionalities of a phenylboronic acid, an amide, and an allyl group, suggesting its utility as a versatile building block in organic synthesis.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | Not Available | - |
| Molecular Formula | C₁₀H₁₂BNO₃ | Calculated |
| Molecular Weight | 205.02 g/mol | Calculated |
| Exact Mass | 205.08997 Da | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy to similar phenylboronic acids |
| Solubility | Predicted: Soluble in methanol, DMSO, DMF; limited solubility in water | Analogy to similar phenylboronic acids |
| Storage Temperature | Recommended: 2-8°C, under inert atmosphere | General recommendation for boronic acids |
Synthesis and Experimental Protocols
The most direct and logical synthetic route to 3-Allylaminocarbonylphenylboronic acid is via the amide coupling of 3-Carboxyphenylboronic acid with allylamine. This reaction typically requires an activating agent to facilitate the formation of the amide bond.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Allylaminocarbonylphenylboronic acid.
Detailed Experimental Protocol: Amide Coupling
This protocol is based on standard procedures for amide bond formation using a carbodiimide coupling agent, such as the synthesis of 3-acrylamidophenylboronic acid from 3-aminophenylboronic acid and acrylic acid.[1]
Materials:
-
3-Carboxyphenylboronic acid
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add allylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDCI (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the final product, 3-Allylaminocarbonylphenylboronic acid.
Spectroscopic and Analytical Data
The following data are predicted based on the compound's structure and spectroscopic information available for analogues like N-allylbenzamide and other substituted phenylboronic acids.[2][3]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~8.5-9.0 (t, 1H, NH), ~8.2 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~5.9 (m, 1H, -CH=CH₂), ~5.2 (d, 1H, -CH=CH₂ trans), ~5.1 (d, 1H, -CH=CH₂ cis), ~3.9 (t, 2H, -CH₂-NH). The boronic acid protons B(OH)₂ may appear as a broad singlet. |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ (ppm): ~166 (C=O), ~135 (-CH=CH₂), ~134-130 (Ar-C), ~128-125 (Ar-C), ~115 (-CH=CH₂), ~42 (-CH₂-NH). The carbon attached to boron will have a broad signal. |
| FT-IR | (cm⁻¹): ~3400-3200 (B-OH stretch, broad), ~3300 (N-H stretch), ~3080 (=C-H stretch), ~1640 (C=O stretch, Amide I), ~1640 (C=C stretch), ~1550 (N-H bend, Amide II), ~1400 (B-O stretch). |
| HRMS (ESI) | m/z (M+H)⁺ calcd for C₁₀H₁₃BNO₃⁺: 206.0983; found: [Value to be determined experimentally]. |
Reactivity and Stability
The chemical behavior of 3-Allylaminocarbonylphenylboronic acid is governed by its three key functional groups.
Boronic Acid Moiety
The phenylboronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: The compound can react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. This is a primary application for phenylboronic acids in drug discovery and materials science.
-
Protodeboronation: A common side reaction for boronic acids is the cleavage of the C-B bond, which is replaced by a C-H bond. This degradation is often promoted by basic conditions, high temperatures, or certain transition metals.[4]
-
Boroxine Formation: Like other boronic acids, it can undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible in the presence of water.
Caption: Key reactivity of the boronic acid moiety.
Amide and Allyl Groups
-
Amide Stability: The N-allylamide group is generally stable under neutral and mildly acidic or basic conditions. Harsh hydrolytic conditions (strong acid or base with heat) would be required to cleave the amide bond.
-
Allyl Group Reactivity: The terminal double bond of the allyl group is available for typical alkene reactions, such as hydrogenation, halogenation, or polymerization, providing further avenues for chemical modification.
Potential Applications
While specific studies on 3-Allylaminocarbonylphenylboronic acid are scarce, its structure suggests several areas of application:
-
PROTACs and Chemical Probes: The molecule contains vectors for further functionalization. The boronic acid can be used as a reactive handle for bioconjugation or as a pharmacophore itself, while the allyl group allows for modifications via click chemistry or other alkene reactions.
-
Responsive Materials: Phenylboronic acids are known to reversibly bind with diols, such as saccharides. This property is exploited in the design of glucose-responsive polymers and hydrogels for applications like diabetes monitoring and insulin delivery systems.[1]
-
Fragment-Based Drug Discovery: As a bifunctional molecule, it can serve as a valuable fragment in the synthesis of more complex bioactive molecules, where the phenylboronic acid core is decorated via Suzuki coupling and the allyl amide is further elaborated.
References
Synthesis and Characterization of 3-Allylaminocarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Allylaminocarbonylphenylboronic acid, a molecule of interest in drug development and chemical biology. This document details the synthetic protocol, purification methods, and analytical characterization, presenting data in a clear and accessible format.
Introduction
3-Allylaminocarbonylphenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and an allyl amide group. The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors, drug delivery systems, and enzyme inhibitors. The allyl group provides a reactive handle for further chemical modification, such as polymerization or click chemistry. This guide outlines a robust method for the synthesis of this compound via the amidation of 3-carboxyphenylboronic acid.
Synthesis of 3-Allylaminocarbonylphenylboronic Acid
The synthesis of 3-Allylaminocarbonylphenylboronic acid is achieved through the coupling of 3-carboxyphenylboronic acid and allylamine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (HOSu). This method provides a high-yielding and straightforward route to the desired product.[1][2]
Experimental Protocol
Materials:
-
3-Carboxyphenylboronic acid
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (HOSu)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add allylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 3-Allylaminocarbonylphenylboronic acid as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3-Allylaminocarbonylphenylboronic acid.
Characterization
The structure and purity of the synthesized 3-Allylaminocarbonylphenylboronic acid should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the target compound. The expected chemical shifts are predicted based on the structure and comparison with similar known compounds.[3][4][5][6][7]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Ar-H (position 2) |
| ~8.0 | d | 1H | Ar-H (position 4 or 6) |
| ~7.8 | d | 1H | Ar-H (position 6 or 4) |
| ~7.5 | t | 1H | Ar-H (position 5) |
| ~8.5 | t | 1H | -NH - |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.2 | dd | 1H | -CH=CH ₂ (trans) |
| ~5.1 | dd | 1H | -CH=CH ₂ (cis) |
| ~3.9 | t | 2H | -NH-CH ₂- |
| ~8.0 | s (broad) | 2H | -B(OH )₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~166 | C =O |
| ~135 | Ar-C (position 1) |
| ~134 | -C H=CH₂ |
| ~132 | Ar-C (position 3) |
| ~130 | Ar-C (position 2) |
| ~128 | Ar-C (position 6) |
| ~127 | Ar-C (position 4) |
| ~126 | Ar-C (position 5) |
| ~115 | -CH=C H₂ |
| ~42 | -NH-C H₂- |
Mass Spectrometry (MS)
Mass spectrometry should be used to confirm the molecular weight of the synthesized compound.
Table 3: Mass Spectrometry Data
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 206.10 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₁₃BNO₃⁺: 206.0983, Found: within 5 ppm |
High-Performance Liquid Chromatography (HPLC)
The purity of the final compound should be assessed by reverse-phase HPLC.
Table 4: HPLC Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |
| Detection Wavelength | 254 nm |
| Purity | ≥95% |
Logical Relationship Diagram
The following diagram illustrates the logical flow from starting materials to the fully characterized final product.
Caption: Logical flow from synthesis to characterization.
Conclusion
This guide provides a detailed protocol for the synthesis and characterization of 3-Allylaminocarbonylphenylboronic acid. The described method is robust and yields a high-purity product suitable for further applications in research and development. The comprehensive characterization data ensures the structural integrity and purity of the final compound, which is crucial for its use in sensitive biological and chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]
- 4. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 5. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]
- 7. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]
3-Allylaminocarbonylphenylboronic acid molecular structure and formula
An In-depth Technical Guide to 3-Allylaminocarbonylphenylboronic Acid
This guide provides a comprehensive overview of 3-Allylaminocarbonylphenylboronic acid, also referred to by its IUPAC name, (3-(Allylcarbamoyl)phenyl)boronic acid. It is a bifunctional organic compound featuring both a boronic acid and an allyl amide group. This unique structure makes it a valuable building block in synthetic organic chemistry and materials science, particularly in the development of sensors and for applications in cross-coupling reactions.
Molecular Structure and Formula
3-Allylaminocarbonylphenylboronic acid consists of a central phenyl ring substituted at the 1 and 3 positions. A boronic acid group [-B(OH)₂] is located at position 1. At the meta-position (position 3), an allylcarbamoyl group [-C(=O)NHCH₂CH=CH₂] is attached. The allyl group provides a reactive alkene functionality, while the boronic acid is well-known for its ability to form reversible covalent bonds with diols and its utility in Suzuki-Miyaura cross-coupling reactions.
-
Canonical SMILES: C=CCNCC(=O)C1=CC=CC(=C1)B(O)O
-
InChI Key: O=C(C1=CC(B(O)O)=CC=C1)NCC=C
Physicochemical Properties
The key quantitative data for 3-Allylaminocarbonylphenylboronic acid are summarized in the table below. This information is critical for its application in experimental settings, including determining appropriate solvents and reaction conditions.
| Property | Value | Source(s) |
| IUPAC Name | (3-(Allylcarbamoyl)phenyl)boronic acid | [3] |
| CAS Number | 850567-29-2 | [1][2][4] |
| Molecular Formula | C₁₀H₁₂BNO₃ | [1][2][3] |
| Molecular Weight | 205.02 g/mol | [2][3] |
| Purity | ≥95-98% (as commercially available) | [2][5][6] |
| Physical Form | Solid | [5] |
| Storage Conditions | Room Temperature / Inert atmosphere, 2-8°C | [3][4] |
Structural Relationships
The molecule's functionality is derived from the specific arrangement of its three core components: the aromatic ring, the boronic acid moiety, and the allyl amide side chain.
Synthesis and Experimental Protocols
The most direct synthesis of 3-Allylaminocarbonylphenylboronic acid is achieved through the amide coupling of 3-Carboxyphenylboronic acid with allylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents are effective for this transformation.
Experimental Protocol: Amide Coupling Synthesis
This protocol describes the synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
Materials:
-
3-Carboxyphenylboronic acid (CAS: 25487-66-5)
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-Carboxyphenylboronic acid in anhydrous DMF.
-
Coupling Agent Addition: Add 1.1 equivalents of EDC and 1.0 equivalent of HOBt to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 1.2 equivalents of allylamine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final product, 3-Allylaminocarbonylphenylboronic acid.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 3-Allylaminocarbonylphenylboronic acid.
References
- 1. Cas - 850567-29-2 3-Allylaminocarbonylphenylboronic Acid 5gm EBT896 [ebtbio.com]
- 2. 3-Allylaminocarbonylphenylboronic acid_850567-29-2_Hairui Chemical [hairuichem.com]
- 3. 850567-29-2|(3-(Allylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 3-Allylaminocarbonylphenylboronic acid [biogen.es]
- 5. Building Blocks orgánicos | CymitQuimica [cymitquimica.com]
- 6. Combi-Blocks [combi-blocks.com]
An In-depth Technical Guide to [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid, a versatile building block in medicinal chemistry and materials science. The document details its chemical properties, a representative synthetic protocol, and its applications in drug discovery and development, with a focus on its utility in the synthesis of complex organic molecules.
Chemical Identity and Properties
[3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid, also known as 3-Allylaminocarbonylphenylboronic acid, is an aromatic boronic acid derivative. The presence of the allylaminocarbonyl group at the meta-position of the phenylboronic acid moiety provides a handle for further chemical modifications and introduces specific steric and electronic properties.
Table 1: Chemical and Physical Data for [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid and Related Compounds
| Property | Value | Notes |
| IUPAC Name | [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid | |
| Synonyms | 3-Allylaminocarbonylphenylboronic acid, N-Allyl-3-boronobenzamide | |
| Molecular Formula | C₁₀H₁₂BNO₃ | |
| Molecular Weight | 205.02 g/mol | |
| CAS Number | 850568-25-3 | |
| Appearance | White to off-white solid | Typical for phenylboronic acids |
| pKa | ~8-9 | Estimated based on substituted phenylboronic acids. The pKa of the boronic acid is influenced by the substituent on the phenyl ring.[1][2] |
| Solubility | Soluble in organic solvents like methanol, DMSO; sparingly soluble in water | General solubility for similar boronic acids |
| Related Compound Data: N-Allylbenzamide | Data for the core structure without the boronic acid group[3] | |
| Molecular Weight | 161.20 g/mol | [3] |
| IUPAC Name | N-prop-2-enylbenzamide | [3] |
Synthesis and Experimental Protocol
The synthesis of [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid can be achieved through the amidation of 3-carboxyphenylboronic acid with allylamine. This method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
This protocol is a representative method based on standard amidation procedures for carboxyphenylboronic acids.[4]
Materials:
-
3-Carboxyphenylboronic acid
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in DMF. Cool the solution to 0 °C in an ice bath.
-
Carboxylic Acid Activation: Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C.
-
Amidation: Add allylamine (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Research and Drug Development
Phenylboronic acids are pivotal reagents in modern organic synthesis, largely due to their role in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds.
[3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid serves as a bifunctional building block. The boronic acid moiety participates in cross-coupling reactions, while the allyl group can be further functionalized through various chemical transformations, such as olefin metathesis, hydroboration-oxidation, or thiol-ene reactions. This dual reactivity makes it a valuable tool in the synthesis of compound libraries for high-throughput screening in drug discovery.
Potential Biological Interactions and Signaling Pathways
While there is no specific signaling pathway documented for [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid itself, its derivatives, synthesized via Suzuki-Miyaura coupling, can be designed to target a wide range of biological molecules, including enzymes and receptors. For instance, many kinase inhibitors feature a biaryl scaffold, which can be readily synthesized using this boronic acid.
The general strategy involves designing an aryl halide partner that complements the boronic acid fragment to create a molecule with high affinity and selectivity for the target protein's binding site. The allyl group can be used to introduce additional functionalities to probe specific interactions within the binding pocket or to attach linkers for targeted protein degradation (PROTACs).
Conclusion
[3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid is a valuable and versatile building block for chemical synthesis. Its bifunctional nature allows for the construction of complex molecules through established methodologies like the Suzuki-Miyaura cross-coupling, making it a significant tool for researchers in drug discovery and materials science. The synthetic accessibility and potential for diverse functionalization underscore its importance in the development of novel chemical entities with a wide range of potential applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 3-Allylaminocarbonylphenylboronic acid
An In-depth Technical Guide to the Solubility and Stability of 3-Allylaminocarbonylphenylboronic Acid
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Allylaminocarbonylphenylboronic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from structurally similar phenylboronic acid derivatives to predict its behavior. The experimental protocols described herein provide a robust framework for determining the precise solubility and stability profiles of the target molecule.
Introduction to 3-Allylaminocarbonylphenylboronic Acid
3-Allylaminocarbonylphenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with an allylaminocarbonyl group at the meta position. Boronic acids are a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility is, however, intrinsically linked to their solubility in various solvent systems and their stability under diverse experimental and storage conditions. Understanding these properties is critical for their effective application in drug development and other research areas.
Solubility Profile
The solubility of a boronic acid is influenced by the nature of its substituents and the polarity of the solvent. The presence of the polar allylaminocarbonyl group is expected to influence the solubility of the parent phenylboronic acid.
Qualitative Solubility Prediction:
-
Polar Solvents: The presence of the amide and carboxylic acid-like boronic acid group suggests that 3-Allylaminocarbonylphenylboronic acid will exhibit reasonable solubility in polar organic solvents. Phenylboronic acid itself is soluble in most polar organic solvents[1].
-
Aqueous Solubility: The solubility of phenylboronic acids in water is generally low[2]. The pH of the aqueous solution will significantly impact solubility, with increased solubility expected at higher pH due to the formation of the anionic boronate species.
-
Non-Polar Solvents: Phenylboronic acid has very low solubility in hydrocarbons[2][3]. A similar trend is expected for 3-Allylaminocarbonylphenylboronic acid.
Quantitative Solubility Data for Analogous Phenylboronic Acids:
To provide a quantitative perspective, the following table summarizes the solubility of phenylboronic acid in various solvents. This data serves as a baseline for estimating the solubility of 3-Allylaminocarbonylphenylboronic acid.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 20 | 10[1] | ~0.082 |
| Diethyl Ether | - | Soluble[1] | - |
| Ethanol | - | Soluble[1] | - |
| Chloroform | - | Moderate[2][3] | - |
| Hexanes | - | Poorly soluble[1] | - |
| Carbon Tetrachloride | - | Poorly soluble[1] | - |
Note: The allylaminocarbonyl substituent will likely alter these values. Experimental determination is recommended for precise data.
Stability Profile
The stability of arylboronic acids is a critical parameter, particularly in aqueous media and under conditions typically employed in organic reactions such as Suzuki-Miyaura cross-coupling.
Key Factors Influencing Stability:
-
pH: The pH of an aqueous solution is a primary determinant of the stability of arylboronic acids. It governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form[4].
-
Protodeboronation: This is a major degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[4][5][6]. This process can be accelerated under both acidic and basic conditions[4]. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH[4].
-
Oxidation: Boronic acids can be susceptible to oxidation, especially in biological contexts at physiological pH[7][8].
-
Thermal Stress: Elevated temperatures can promote degradation, including dehydration to form boroxines (trimeric anhydrides)[1].
-
Photostability: Exposure to light can be a factor in the degradation of some organic molecules, and its effect on 3-Allylaminocarbonylphenylboronic acid should be considered.
Forced Degradation Studies:
To comprehensively assess the stability of 3-Allylaminocarbonylphenylboronic acid, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and understanding the degradation pathways[9][10][11].
Summary of Recommended Forced Degradation Conditions:
| Condition | Typical Stressor | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH | To evaluate stability in alkaline conditions, relevant for many cross-coupling reactions. |
| Oxidation | 3% - 30% H₂O₂ | To determine susceptibility to oxidative degradation. |
| Thermal | Elevated temperatures (e.g., 50-70°C) | To assess the impact of heat on stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To evaluate light-induced degradation. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of 3-Allylaminocarbonylphenylboronic acid.
4.1. Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of 3-Allylaminocarbonylphenylboronic acid to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of 3-Allylaminocarbonylphenylboronic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
4.2. Stability Assessment (Forced Degradation Study)
-
Stock Solution Preparation: Prepare a stock solution of 3-Allylaminocarbonylphenylboronic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of the acid or base.
-
Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide.
-
Thermal: Place a solution of the compound in a temperature-controlled oven.
-
Photostability: Expose a solution of the compound to a calibrated light source.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products over time. This data can be used to determine the degradation kinetics.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Guide to the Safe Handling of 3-Allylaminocarbonylphenylboronic Acid and Related Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Allylaminocarbonylphenylboronic acid and structurally related phenylboronic acid derivatives. Due to the limited availability of a specific Safety Data Sheet (SDS) for 3-Allylaminocarbonylphenylboronic acid, this document synthesizes information from the SDSs of analogous compounds to provide a robust safety profile. This guide is intended for use by trained professionals in a laboratory or research setting.
Hazard Identification
Phenylboronic acids are a class of compounds that warrant careful handling due to their potential health effects. The following table summarizes the anticipated GHS hazard classifications for 3-Allylaminocarbonylphenylboronic acid, based on data from related compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements
Adherence to the following precautionary statements is crucial for minimizing risks associated with handling phenylboronic acids.
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264: Wash skin thoroughly after handling.[1] | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area.[2] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P330: Rinse mouth.[2] | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
Physicochemical Properties
The following data for related phenylboronic acid compounds can be used as an estimation for the properties of 3-Allylaminocarbonylphenylboronic acid.
| Property | Data (for related compounds) |
| Melting Point/Range | 216 - 219 °C (for Phenylboronic acid) |
| Boiling Point/Range | No data available |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol and other organic solvents. |
| Stability | Stable under recommended storage conditions.[4] Hygroscopic.[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[5] |
First Aid Measures
Immediate and appropriate first aid is essential in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[7] If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Rinse mouth.[7] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
Experimental Protocols & Workflows
General Handling Workflow for Phenylboronic Acids
The following workflow outlines the standard procedure for safely handling solid phenylboronic acid compounds in a laboratory setting.
Caption: A generalized workflow for the safe handling of phenylboronic acids.
Hazard and Precaution Relationship
This diagram illustrates the logical connection between the identified hazards of phenylboronic acids and the necessary safety precautions.
Caption: Relationship between hazards and corresponding safety precautions.
Disclaimer
The information provided in this technical guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Always consult the most current and specific SDS for any chemical before use.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Commercial Suppliers and Technical Guide for 3-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 3-Allylaminocarbonylphenylboronic acid, a valuable building block in contemporary chemical and pharmaceutical research. This document outlines its commercial availability, key technical data, and relevant experimental protocols, with a focus on its application in drug discovery and development.
Introduction
3-Allylaminocarbonylphenylboronic acid, also known by its synonyms 3-Allylcarbamoylbenzeneboronic acid and [3-(prop-2-enylcarbamoyl)phenyl]boronic acid, is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and an allylaminocarbonyl group, which provides a versatile handle for further chemical modification. This unique combination makes it a particularly useful reagent in the construction of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Commercial Availability
While a comprehensive list of all suppliers is challenging to compile, several chemical vendors offer 3-Allylaminocarbonylphenylboronic acid. Researchers are advised to inquire with the suppliers for the most current information on availability, purity, and pricing.
| Supplier | Product Name | CAS Number | MDL Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Melting Point (°C) |
| American Elements | 3-Allylcarbamoylbenzeneboronic Acid | 850567-29-2 | MFCD04115702 | C10H12BNO3 | 205.02 | Inquire | Off-white powder | 92-96 |
| Various Suppliers | Similar Boronic Acid Derivatives | Varies | Varies | Varies | Varies | Varies | Varies | Varies |
Note: Data for other potential suppliers of the exact compound or close derivatives should be confirmed directly with the respective vendors.
Physicochemical Properties and Safety Information
Key Physicochemical Data:
-
Molecular Formula: C10H12BNO3
-
Molecular Weight: 205.02 g/mol [1]
-
Appearance: Off-white powder[1]
-
Melting Point: 92-96 °C[1]
-
Density: 1.187 g/cm³[1]
Safety and Handling:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Synthesis and Experimental Protocols
General Synthesis Workflow
Caption: A plausible synthetic workflow for 3-Allylaminocarbonylphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
3-Allylaminocarbonylphenylboronic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a general protocol that can be adapted for specific substrates.
Materials:
-
3-Allylaminocarbonylphenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 eq) and 3-Allylaminocarbonylphenylboronic acid (1.1-1.5 eq) in the chosen solvent system.
-
Add the base (2.0-3.0 eq).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: PROTACs
A significant application of 3-Allylaminocarbonylphenylboronic acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The allyl group on 3-Allylaminocarbonylphenylboronic acid can be readily functionalized to attach a linker, which is then connected to a ligand for an E3 ligase. The boronic acid moiety can be coupled via a Suzuki-Miyaura reaction to a ligand for the protein of interest.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
Conclusion
3-Allylaminocarbonylphenylboronic acid is a commercially available and highly valuable building block for researchers in organic synthesis and drug discovery. Its dual functionality allows for its seamless integration into complex synthetic routes, particularly for the construction of biaryl compounds via Suzuki-Miyaura coupling and as a key component in the synthesis of PROTACs. This guide provides a foundational understanding of its properties, availability, and application, serving as a valuable resource for scientists and professionals in the field.
References
Purity Analysis of 3-Allylaminocarbonylphenylboronic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Allylaminocarbonylphenylboronic acid is a specialized organic compound with significant potential in various research and development applications, including as a building block in medicinal chemistry and materials science. As with any high-purity chemical, rigorous and accurate purity analysis is paramount to ensure its identity, quality, and suitability for its intended use. Impurities can significantly impact reaction outcomes, biological activity, and overall product safety and efficacy.
This in-depth technical guide provides a comprehensive overview of the key analytical methodologies for determining the purity of 3-Allylaminocarbonylphenylboronic acid. It offers detailed experimental protocols, data presentation guidelines, and visual workflows to assist researchers in establishing robust quality control procedures. While specific data for this exact molecule is not publicly available, the methods described are widely applicable to arylboronic acids and can be readily adapted.
Potential Impurities
The purity of 3-Allylaminocarbonylphenylboronic acid can be affected by impurities arising from the synthetic route or degradation. Common impurities in phenylboronic acids include:
-
Starting Materials and Reagents: Residual reactants from the synthesis process.
-
By-products: Unwanted products from side reactions.
-
Boroxines: Trimeric anhydrides formed by the dehydration of boronic acids. This is a common impurity for this class of compounds.[1]
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
-
Degradation Products: Compounds formed due to instability under certain storage or handling conditions.
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive purity assessment of 3-Allylaminocarbonylphenylboronic acid. The following techniques are central to this process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. For arylboronic acids, reverse-phase HPLC is a common and effective method.
| Parameter | Method 1: UV Detection | Method 2: Post-Column Derivatization |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | Fluorescence (Ex: 469 nm, Em: 610 nm)[2][3] |
| LOD | Analyte dependent | ~1.2 ng (for phenylboronic acid)[2][3] |
| Purity Calculation | Area percent of the main peak | Area percent of the main peak |
-
Sample Preparation: Accurately weigh approximately 1 mg of 3-Allylaminocarbonylphenylboronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic System: Use a standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both purity determination and impurity identification.
| Parameter | UPLC-ESI-MS | LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI, Negative Mode[4] |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | Triple Quadrupole or Ion Trap |
| LOD | ~0.1 µg[5] | ng/mL level[5] |
| LOQ | ~1.0 µg[5] | ~1 ng/mL[5] |
| Key Advantage | High throughput, no derivatization needed.[5] | High sensitivity and selectivity for trace level quantification.[5] |
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in 50:50 acetonitrile/water.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to an ESI-MS detector.
-
Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[5]
-
Mobile Phase: A: 10 mM Ammonium acetate in water. B: Acetonitrile.[5]
-
Gradient: A suitable gradient to ensure separation of the main compound from potential impurities.
-
Mass Spectrometry:
-
Ionization Mode: ESI in negative mode is often effective for boronic acids.[4]
-
Scan Range: m/z 100 - 1000.
-
-
Data Analysis: Determine purity by the area percentage of the main peak in the total ion chromatogram (TIC). Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).
| Technique | Nucleus | Key Information |
| ¹H NMR | Proton | Structural confirmation, identification of proton-containing impurities. |
| ¹³C NMR | Carbon-13 | Confirmation of the carbon skeleton. |
| ¹¹B NMR | Boron-11 | Information on the boron environment (trigonal planar vs. tetrahedral).[5] |
| qNMR | Proton | Absolute purity determination using an internal standard. |
-
Sample Preparation:
-
Accurately weigh about 10 mg of 3-Allylaminocarbonylphenylboronic acid.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and its peaks should not overlap with the analyte peaks.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Methanol-d₄ can help break up boroxine trimers.[6]
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. research.wur.nl [research.wur.nl]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
An In-depth Technical Guide on the Spectroscopic Data of 3-Allylaminocarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Allylaminocarbonylphenylboronic acid is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating a versatile boronic acid moiety and a reactive allyl amide group. Due to the limited availability of public domain experimental data for this specific compound, this guide provides a comprehensive overview of its predicted spectroscopic characteristics (NMR, IR, MS). The data herein are extrapolated from analyses of structurally related compounds and foundational spectroscopic principles. Furthermore, a detailed experimental protocol for its synthesis is proposed, alongside workflow visualizations to aid in its practical application in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Allylaminocarbonylphenylboronic acid. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.20 | s | 1H | Ar-H | |
| ~8.00 | d | 1H | Ar-H | J ≈ 7.5 Hz |
| ~7.85 | d | 1H | Ar-H | J ≈ 7.5 Hz |
| ~7.50 | t | 1H | Ar-H | J ≈ 7.5 Hz |
| ~8.60 | t | 1H | N-H | J ≈ 5.5 Hz |
| ~5.90 | m | 1H | -CH=CH₂ | J ≈ 17.0, 10.5, 5.5 Hz |
| ~5.20 | dd | 1H | -CH=CH₂ (trans) | J ≈ 17.0, 1.5 Hz |
| ~5.10 | dd | 1H | -CH=CH₂ (cis) | J ≈ 10.5, 1.5 Hz |
| ~3.95 | t | 2H | -CH₂- | J ≈ 5.5 Hz |
| ~8.10 | s (broad) | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O |
| ~135.0 | -CH=CH₂ |
| ~134.5 | Ar-C |
| ~132.0 | Ar-C (C-B) |
| ~130.0 | Ar-C |
| ~128.5 | Ar-C |
| ~128.0 | Ar-C |
| ~125.0 | Ar-C |
| ~115.5 | -CH=CH₂ |
| ~42.0 | -CH₂- |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H Stretch (B(OH)₂) |
| ~3280 | Medium | N-H Stretch |
| ~3080 | Medium | =C-H Stretch (Aromatic, Vinylic) |
| ~2920 | Weak | -C-H Stretch (Aliphatic) |
| ~1640 | Strong | C=O Stretch (Amide I)[1] |
| ~1550 | Strong | N-H Bend (Amide II)[1] |
| ~1440 | Medium | C=C Stretch (Aromatic) |
| ~1350 | Strong | B-O Stretch |
| ~990, 920 | Medium | =C-H Bend (Out-of-plane) |
| ~750 | Strong | C-H Bend (Aromatic, meta-substituted) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Predicted Ion |
| 206.09 | [M+H]⁺ |
| 228.07 | [M+Na]⁺ |
| 188.08 | [M+H - H₂O]⁺ |
| 160.08 | [M+H - H₂O - CO]⁺ |
| 149.06 | [M+H - Allylamine]⁺ |
Note on Boron Isotopes: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). In high-resolution mass spectrometry, the molecular ion peak will appear as a characteristic isotopic pattern.
Experimental Protocols
The following is a proposed methodology for the synthesis and characterization of 3-Allylaminocarbonylphenylboronic acid.
2.1 Synthesis of 3-Allylaminocarbonylphenylboronic acid
This synthesis is a two-step process starting from 3-bromobenzoic acid, proceeding through 3-carboxyphenylboronic acid.
Step 1: Synthesis of 3-Carboxyphenylboronic acid
This procedure is adapted from established methods for the synthesis of carboxyphenylboronic acids.[2][3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromobenzoic acid (1 equivalent) and dry tetrahydrofuran (THF).
-
Grignard Formation (Alternative: Lithiation): Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) while maintaining the temperature. Stir for 2 hours at this temperature.
-
Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the solution, ensuring the temperature remains below -70 °C.
-
Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield 3-carboxyphenylboronic acid as a white solid.
Step 2: Amide Coupling to form 3-Allylaminocarbonylphenylboronic acid
-
Activation of Carboxylic Acid: Dissolve 3-carboxyphenylboronic acid (1 equivalent) in dry dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add allylamine (1.1 equivalents) to the reaction mixture, followed by a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.
2.2 Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to confirm the molecular weight.
Visualizations
3.1 Chemical Structure
Caption: Chemical structure of 3-Allylaminocarbonylphenylboronic acid.
3.2 Synthesis Workflow
Caption: Proposed synthetic workflow for 3-Allylaminocarbonylphenylboronic acid.
References
The Emergence of Aminocarbonylphenylboronic Acids: A Technical Guide to Their Synthesis and Application in Drug Discovery
For Immediate Release
A critical class of compounds, aminocarbonylphenylboronic acids and their derivatives, have become indispensable scaffolds in modern medicinal chemistry. This technical guide explores the historical development, core synthetic methodologies, and pivotal applications of these compounds, with a particular focus on their role in the development of targeted cancer therapies such as PARP inhibitors. Intended for researchers, medicinal chemists, and drug development professionals, this document provides detailed experimental insights and quantitative biological data to support ongoing research and development efforts.
Discovery and Historical Context
The history of aminocarbonylphenylboronic acids is intertwined with the broader development of organoboron chemistry. While a single, seminal "discovery" of the parent compounds is not clearly defined in the literature, their emergence was a logical progression from established synthetic methods for phenylboronic acids. Key 20th-century advancements, such as the use of Grignard reagents or organolithium compounds with trialkyl borates followed by hydrolysis, laid the fundamental groundwork for creating the phenylboronic acid core.
The introduction of the aminocarbonyl (carboxamide) functional group was driven by the needs of medicinal chemistry. Researchers sought versatile building blocks that could mimic peptide bonds, participate in hydrogen bonding, and provide a scaffold for creating complex, biologically active molecules. The aminocarbonylphenylboronic acid structure offered this unique combination: a stable, functionalizable aromatic ring, a reactive boronic acid moiety capable of forming reversible covalent bonds with enzyme active sites, and a carboxamide group for building out structures and establishing key interactions with biological targets. Their utility is highlighted by their commercial availability and frequent use as reactants in the synthesis of a wide array of enzyme inhibitors.
Core Synthetic Methodologies
The synthesis of aminocarbonylphenylboronic acids and their derivatives typically relies on robust and well-established organic chemistry reactions. The primary strategies involve either the formation of the C-B bond on a precursor already containing the amide, or the formation of the amide bond on a pre-existing boronic acid.
General Synthetic Workflow
A common synthetic pathway begins with a halogenated aromatic compound, introduces the boron functionality via a palladium-catalyzed cross-coupling reaction or metal-halogen exchange, and then modifies peripheral functional groups to install the amide. This multi-step process allows for high modularity and the creation of diverse compound libraries.
Detailed Experimental Protocol: Amide Bond Formation
The following protocol details the synthesis of an amide-linked phenylboronic acid derivative, 3-acrylamidophenylboronic acid (AAPBA), via a condensation reaction. This method is representative of the amide bond formation step crucial for creating many complex derivatives from a simpler aminophenylboronic acid precursor.[1]
Objective: To synthesize 3-acrylamidophenylboronic acid (AAPBA) from 3-aminophenylboronic acid (APBA) and acrylic acid.
Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Deionized water
Procedure:
-
Solution Preparation: 6 mmol (0.43 g) of acrylic acid is dissolved in 4 mL of deionized water. The pH of this solution is carefully adjusted to 4.8 using an aqueous NaOH solution. The final solution is cooled to 4°C.
-
Reaction Setup: In a separate 50 mL three-necked flask under a nitrogen atmosphere, 6 mmol (1.12 g) of APBA is dissolved in 20 mL of deionized water. The pH is also adjusted to 4.8 with aqueous NaOH.
-
Initiation: The APBA solution is cooled to 4°C in an ice-water bath. 6 mmol (1.15 g) of EDCI is added, followed immediately by the chilled acrylic acid solution.
-
Reaction: The reaction mixture is stirred at 4°C for 1 hour. The ice-water bath is then removed, and the reaction is allowed to proceed at room temperature for an additional 12 hours.
-
Workup and Purification: The reaction mixture is filtered. The product is extracted from the filtrate with diethyl ether (4 x 20 mL). The combined ether layers are collected and the solvent is removed by vacuum drying to yield a white solid powder.
-
Recrystallization: The crude product is dissolved in 20 mL of water and recrystallized at low temperature. The resulting white crystalline product is collected by filtration and dried under vacuum at room temperature.
Application in Drug Discovery: PARP Inhibition
A major application for this class of compounds is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2] PARP inhibitors have emerged as a key targeted therapy for cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations.[3][4]
The aminocarbonylphenylboronic acid scaffold serves as a key pharmacophore, often mimicking the nicotinamide moiety of PARP's natural substrate, NAD+, to bind within the enzyme's catalytic domain.[3][5]
Mechanism of Action: Synthetic Lethality
The therapeutic strategy of PARP inhibition relies on a concept called "synthetic lethality." In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a central role. If PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. Healthy cells can still repair DSBs using the high-fidelity HR pathway. However, certain cancer cells (e.g., with BRCA1/2 mutations) have a deficient HR pathway. In these cells, the inhibition of PARP leads to an accumulation of unrepairable DSBs, triggering apoptosis and selective cancer cell death.[5][6]
Quantitative Data and Lead Compounds
The aminocarbonylphenylboronic acid scaffold has been incorporated into numerous potent PARP inhibitors. Structure-activity relationship (SAR) studies have explored various modifications to optimize potency and selectivity. A recent study detailed the development of benzimidazole carboxamide derivatives, leading to the identification of compound 17d as a highly effective dual PARP1/2 inhibitor.[7]
| Compound | Target | IC₅₀ (nM) | Cell Line (BRCA1 mutant) | Antiproliferative Activity (IC₅₀, nM) | Reference |
| 17d | PARP1 | 4.30 | MDA-MB-436 | 13.9 | [7] |
| PARP2 | 1.58 | CAPAN-1 | 2.5 | [7] | |
| Olaparib | PARP1 | 1.9 | MDA-MB-436 | 12.3 | [7] |
| PARP2 | 1.5 | CAPAN-1 | 4.3 | [7] |
Table 1: In vitro biological activity of lead compound 17d compared to the approved drug Olaparib.
The data show that compound 17d exhibits nanomolar potency against both PARP1 and PARP2, comparable to the clinically approved drug Olaparib. Furthermore, it demonstrates potent antiproliferative activity in cancer cell lines known to have BRCA1 mutations, validating the synthetic lethality approach.[7]
Conclusion and Future Outlook
Aminocarbonylphenylboronic acids have transitioned from versatile chemical building blocks to core components of targeted therapeutics. Their synthetic accessibility and favorable physicochemical properties make them a durable scaffold in drug discovery. The success of derivatives in PARP inhibition underscores their potential. Future research will likely focus on refining selectivity among PARP family members, overcoming mechanisms of drug resistance, and exploring their application as warheads for inhibitors of other enzyme classes, continuing the expansion of their role in the development of novel medicines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Allylaminocarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allylaminocarbonylphenylboronic acid is a versatile bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an allylaminocarbonyl group, which can serve as a handle for further functionalization or to modulate the physicochemical properties of the parent molecule. The Suzuki-Miyaura reaction itself is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in many pharmaceutical agents.
These application notes provide a detailed overview of the use of 3-Allylaminocarbonylphenylboronic acid in Suzuki-Miyaura coupling reactions, including a plausible synthetic protocol for the reagent itself, a general protocol for its application in cross-coupling, and representative data.
Synthesis of 3-Allylaminocarbonylphenylboronic Acid
Reaction Scheme:
Figure 1: Plausible synthesis of 3-Allylaminocarbonylphenylboronic acid.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: To the stirred solution, add allyl isocyanate (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Allylaminocarbonylphenylboronic acid.
Table 1: Reagents for Synthesis of 3-Allylaminocarbonylphenylboronic Acid
| Reagent | Molar Equiv. | Purity |
| 3-Aminophenylboronic acid | 1.0 | >95% |
| Allyl isocyanate | 1.1 | >98% |
| Anhydrous THF | - | - |
Application in Suzuki-Miyaura Coupling Reactions
3-Allylaminocarbonylphenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of a variety of biaryl compounds. The reaction generally proceeds with high yields and good functional group tolerance under standard palladium-catalyzed conditions.
General Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 3-Allylaminocarbonylphenylboronic acid (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Aryl Halide (Ar-X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
| 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 90-98 |
| 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 70-80 |
Note: Yields are representative and based on reactions with structurally similar phenylboronic acids. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Workflow and Logic
The successful application of 3-Allylaminocarbonylphenylboronic acid in a Suzuki-Miyaura coupling reaction involves a series of logical steps, from reagent preparation to product isolation and analysis.
Figure 3: Workflow for Suzuki-Miyaura coupling.
Signaling Pathway (Catalytic Cycle)
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 4: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always exercise appropriate safety precautions and may need to optimize reaction conditions for their specific substrates and equipment.
Application Notes and Protocols for 3-Allylaminocarbonylphenylboronic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allylaminocarbonylphenylboronic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a well-established participant in palladium-catalyzed cross-coupling reactions, and an allylaminocarbonyl group, which offers a handle for further functionalization, for instance, through amide bond formation or reactions involving the allyl group. This combination allows for the strategic construction of complex molecules with potential applications in drug discovery and materials science.
This document provides detailed application notes and protocols for the use of 3-Allylaminocarbonylphenylboronic acid in two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and amide bond formation. Additionally, it explores the potential impact of phenylboronic acid derivatives on cellular signaling pathways relevant to cancer research.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Allylaminocarbonylphenylboronic acid is presented below.
| Property | Value | Reference |
| CAS Number | 850568-25-1 | [1][2] |
| Molecular Formula | C10H12BNO3 | N/A |
| Molecular Weight | 205.02 g/mol | N/A |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert atmosphere |
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group of 3-Allylaminocarbonylphenylboronic acid makes it an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds, enabling the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Allylaminocarbonylphenylboronic acid
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Allylaminocarbonylphenylboronic acid (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 eq) and any necessary ligands.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Example Data for Suzuki-Miyaura Coupling (Hypothetical)
Since specific literature data for 3-Allylaminocarbonylphenylboronic acid is limited, the following table provides representative data based on similar phenylboronic acids to illustrate expected outcomes.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application 2: Amide Bond Formation
The allylaminocarbonyl moiety of 3-Allylaminocarbonylphenylboronic acid can be synthesized via amide bond formation between 3-boronobenzoic acid and allylamine. Conversely, the secondary amine of the amide can potentially be further functionalized, although this is less common. The primary application is the synthesis of the title compound itself.
General Experimental Protocol: Amide Synthesis
This protocol outlines the synthesis of 3-Allylaminocarbonylphenylboronic acid from 3-carboxyphenylboronic acid and allylamine.
Materials:
-
3-Carboxyphenylboronic acid
-
Allylamine
-
Coupling agent (e.g., EDC·HCl, HATU, DCC)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization and improve efficiency)
Procedure:
-
Dissolve 3-carboxyphenylboronic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add the coupling agent (1.1-1.5 eq) and HOBt (if used, 1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the base (2.0-3.0 eq) followed by the dropwise addition of allylamine (1.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Example Data for Amide Bond Formation (Hypothetical)
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| EDC·HCl / HOBt | DIPEA | DMF | 12 | 88 |
| HATU | Et₃N | CH₂Cl₂ | 6 | 91 |
| DCC / DMAP | - | CH₂Cl₂ | 16 | 82 |
Experimental Workflow: Amide Bond Formation
Caption: Workflow for the synthesis of 3-Allylaminocarbonylphenylboronic acid.
Application 3: Bioconjugation and Medicinal Chemistry
The boronic acid moiety can reversibly bind to diols, a property that is exploited in the design of sensors and drug delivery systems. Phenylboronic acid derivatives have been shown to interact with glycoproteins on the surface of cancer cells, which often overexpress sialic acid residues (a diol-containing sugar). This interaction can be utilized for targeted drug delivery.
Signaling Pathway Inhibition
Research has indicated that phenylboronic acid (PBA) can inhibit cancer cell migration by modulating the Rho GTPase signaling pathway.[3] Specifically, PBA has been shown to decrease the activity of the Rho GTPases RhoA, Rac1, and Cdc42, as well as their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), in metastatic prostate cancer cells.[3] This inhibition of the Rho/ROCK pathway disrupts the actin cytoskeleton dynamics required for cell motility.
Caption: Phenylboronic acid derivatives can inhibit cell migration by targeting the Rho GTPase signaling pathway.
Conclusion
3-Allylaminocarbonylphenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for further derivatization through its allylaminocarbonyl group, makes it a powerful tool for drug discovery and materials science. The inhibitory effect of the phenylboronic acid moiety on key cancer-related signaling pathways further underscores its potential in the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to utilize this promising building block in their synthetic endeavors.
References
Applications of 3-Allylaminocarbonylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allylaminocarbonylphenylboronic acid, and its close and more extensively studied analog, 3-Acrylamidophenylboronic acid (AAPBA), are versatile compounds in medicinal chemistry. The presence of both a polymerizable group (allylaminocarbonyl or acrylamido) and a phenylboronic acid moiety imparts unique functionalities. The boronic acid group can form reversible covalent bonds with diols, a property extensively exploited in the development of sensors and drug delivery systems, particularly for glucose-responsive applications.[1][2] Furthermore, the phenylboronic acid motif has been investigated for its role in enzyme inhibition and targeted cancer therapy.
This document provides detailed application notes and experimental protocols for the use of 3-Allylaminocarbonylphenylboronic acid and its derivatives in medicinal chemistry, with a focus on its application in drug delivery systems and its potential as an enzyme inhibitor and in cancer therapy.
I. Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)
A common synthetic route for a close analog, 3-Acrylamidophenylboronic acid (AAPBA), involves the condensation reaction between 3-aminophenylboronic acid and acryloyl chloride or acrylic acid. The following protocol is adapted from established methods.[1][3]
Experimental Protocol: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)
Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA) or Acryloyl chloride
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (if using acrylic acid)
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO₃) (if using acryloyl chloride)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ether
-
Ice bath
-
Standard glassware for organic synthesis
Procedure using Acrylic Acid and EDCI: [1]
-
Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4°C.
-
In a separate flask, dissolve 6 mmol of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.
-
Cool the APBA solution to 4°C in an ice-water bath under a nitrogen atmosphere.
-
Add 6 mmol of EDCI to the cooled APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.
-
Maintain the reaction at 4°C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours.
-
Filter the reaction mixture and extract the product with ether (4 x 20 mL).
-
Combine the organic layers and remove the ether under vacuum to obtain a white solid.
-
Recrystallize the solid from water at a low temperature, filter, and dry under vacuum to yield the final product.
Procedure using Acryloyl Chloride: [3]
-
Dissolve 21.9 mmol of 3-aminophenylboronic acid in a 1:1 mixture of THF and water (66 mL).
-
Add 48.2 mmol of sodium bicarbonate to the solution and cool to below 5°C.
-
Slowly add a solution of 48.3 mmol of acryloyl chloride in 7 mL of anhydrous THF dropwise over 1 hour.
-
Stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Further purification steps, such as extraction and recrystallization as described above, may be necessary.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 3-Acrylamidophenylboronic Acid.
II. Application in Glucose-Responsive Drug Delivery
A major application of AAPBA is in the development of "smart" drug delivery systems that release therapeutic agents, such as insulin, in response to changes in glucose concentration.[3] This is achieved by incorporating AAPBA into polymers to form hydrogels or nanoparticles. The boronic acid moiety reversibly binds with glucose, leading to changes in the polymer's physical properties and subsequent drug release.[4]
Principle of Glucose-Responsive Release
At physiological pH, the boronic acid exists in equilibrium between an uncharged trigonal form and a charged tetrahedral form. The binding of glucose, a diol, shifts this equilibrium towards the charged tetrahedral boronate ester. In a cross-linked hydrogel, this increase in charge density leads to electrostatic repulsion, causing the hydrogel to swell and release the encapsulated drug.[4]
Diagram of Glucose-Responsive Drug Release Mechanism
Caption: Glucose-responsive swelling of a boronic acid-containing hydrogel.
Experimental Protocol: Preparation of a Glucose-Responsive Hydrogel for Drug Delivery
This protocol describes the preparation of a poly(AAPBA-co-DMAA-co-AAm) hydrogel.[5]
Materials:
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N-dimethylacrylamide (DMAA)
-
Acrylamide (AAm)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., insulin, ibuprofen)
Procedure:
-
Prepare a solution of the monomers (AAPBA, DMAA, AAm) in DMSO at the desired molar ratios.
-
Add the initiator (APS) and accelerator (TEMED) to the monomer solution to initiate radical copolymerization.
-
Allow the polymerization to proceed to form the hydrogel.
-
Immerse the hydrogel in PBS (pH 7.4) to remove unreacted monomers and solvent.
-
Load the hydrogel with the model drug by incubating it in a concentrated drug solution.
-
To test for glucose-responsive release, place the drug-loaded hydrogel in PBS (pH 7.4) at 37°C with varying glucose concentrations (e.g., corresponding to normoglycemic and hyperglycemic conditions).
-
At specific time intervals, collect aliquots of the release medium and quantify the amount of released drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Quantitative Data on Swelling Behavior:
| Hydrogel Composition (Monomer Ratio) | Glucose Concentration (mg/dL) | Swelling Ratio | Response Time (hours) |
| P(AAPBA-co-DMAA-co-AAm) | < 100 | Baseline | - |
| P(AAPBA-co-DMAA-co-AAm) | > 200 | > 10 times baseline | 2-3 |
Note: Data is generalized from a study on similar hydrogels.[5] Actual values will depend on the specific monomer ratios and cross-linking density.
III. Application in Targeted Cancer Therapy
Phenylboronic acids have emerged as promising agents for targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[6][7] This interaction can be exploited to deliver cytotoxic drugs specifically to tumor sites, minimizing off-target toxicity.[8]
Principle of Sialic Acid Targeting
The acidic tumor microenvironment enhances the binding affinity of phenylboronic acid to sialic acids on cancer cells.[6] Nanoparticles functionalized with PBA can, therefore, preferentially accumulate in tumors. Upon internalization, the drug payload can be released in response to the intracellular environment (e.g., lower pH, higher reactive oxygen species levels).[8]
Diagram of PBA-Mediated Cancer Cell Targeting
Caption: Targeted delivery of a drug to a cancer cell using a PBA-functionalized nanoparticle.
Experimental Protocol: Preparation and Evaluation of PBA-Functionalized Nanoparticles
This protocol outlines a general procedure for creating and testing PBA-functionalized nanoparticles for targeted drug delivery.[9]
Materials:
-
Homopolymer of a 3-acrylamidomethylphenylboronic acid derivative (PBAH)
-
Anticancer drug (e.g., emodin, doxorubicin)
-
Solvent for polymer (e.g., methanol)
-
Deionized water
-
Cancer cell line (e.g., HepG2) and a normal cell line (e.g., MC-3T3-E1) for cytotoxicity assays
-
Cell culture medium and reagents
-
MTT assay kit
Procedure:
-
Nanoparticle Formulation:
-
Dissolve the PBAH polymer in a suitable solvent (e.g., 2.0 mg/mL in methanol).
-
Add this solution dropwise to deionized water under stirring. The nanoparticles will form via solvent displacement.
-
Continue stirring for 30 minutes.
-
-
Drug Loading:
-
Incubate the pre-formed nanoparticles with a solution of the anticancer drug. The drug will be encapsulated through interactions with the polymer (e.g., PBA-diol interaction for polyphenolic drugs).
-
Separate the drug-loaded nanoparticles from the free drug by centrifugation or dialysis.
-
Determine the drug loading content and encapsulation efficiency using a suitable analytical method.
-
-
In Vitro Drug Release:
-
Resuspend the drug-loaded nanoparticles in buffer solutions at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.0 to mimic the endosomal environment).
-
Monitor the release of the drug over time.
-
-
Cytotoxicity Assay:
-
Seed cancer cells and normal cells in 96-well plates.
-
Treat the cells with different concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles.
-
After a suitable incubation period (e.g., 24-48 hours), assess cell viability using an MTT assay.
-
Quantitative Data on Drug Loading and Cytotoxicity:
| Nanoparticle Formulation | Encapsulation Efficiency (%) | Drug Loading Content (%) | Cell Line | IC₅₀ (µg/mL) |
| PBA-Emodin-NPs | 78 | 2.1 | HepG2 (Cancer) | Lower |
| PBA-Emodin-NPs | 78 | 2.1 | MC-3T3-E1 (Normal) | Higher |
Note: Data is generalized from a study on similar nanoparticles.[9] IC₅₀ values are expected to be lower for the cancer cell line, indicating selective toxicity.
IV. Application as an Enzyme Inhibitor
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of a boronic acid compound against a serine protease using a fluorogenic substrate.
Materials:
-
Target serine protease
-
Specific fluorogenic substrate for the enzyme
-
3-Allylaminocarbonylphenylboronic acid (or other test inhibitor)
-
Assay buffer
-
96-well microplate
-
Fluorimeter
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specific period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorimeter. The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Diagram of Competitive Enzyme Inhibition
Caption: Mechanism of competitive enzyme inhibition.
Conclusion
3-Allylaminocarbonylphenylboronic acid and its close analogs are highly valuable in medicinal chemistry. Their primary and well-documented application lies in the construction of sophisticated, stimuli-responsive drug delivery systems, particularly for glucose-triggered insulin release. The inherent ability of the phenylboronic acid moiety to interact with sialic acids also opens promising avenues for the development of targeted cancer therapies. While its potential as a direct enzyme inhibitor is plausible based on the broader class of boronic acids, further specific research is needed to quantify this activity. The protocols and data presented herein provide a comprehensive resource for researchers looking to explore the diverse applications of this versatile molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucose Sensing Using 3-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allylaminocarbonylphenylboronic acid is a derivative of phenylboronic acid that holds significant promise for the development of continuous and non-invasive glucose monitoring systems. Like other arylboronic acids, it can reversibly bind with 1,2- or 1,3-diols, a chemical property that allows for the specific recognition of glucose and other saccharides. This interaction forms the basis of various sensing platforms, including fluorescent and electrochemical sensors. The allyl group in 3-Allylaminocarbonylphenylboronic acid offers a versatile handle for immobilization onto sensor surfaces or incorporation into polymer matrices, making it a valuable building block for robust and reusable glucose sensors. These sensors are being explored for a range of applications, from personal diabetes management to glucose monitoring in cell cultures and bio-reactors.
Signaling Pathways and Sensing Mechanisms
The detection of glucose by 3-Allylaminocarbonylphenylboronic acid-based sensors typically relies on modulating an optical or electrochemical signal upon glucose binding. The specific mechanism can vary depending on the sensor design.
A prevalent mechanism in fluorescent sensors is Photoinduced Electron Transfer (PET). In the absence of glucose, a nearby amine group can quench the fluorescence of a fluorophore. The binding of glucose to the boronic acid moiety alters the electronic properties of the boronic acid, inhibiting the PET process and leading to an increase in fluorescence intensity.
Another common approach involves a competitive binding assay. Here, the boronic acid is complexed with a fluorescent dye. When glucose is introduced, it displaces the dye, causing a change in the fluorescence signal. The magnitude of this change is proportional to the glucose concentration.
In electrochemical sensors, the binding of glucose to 3-Allylaminocarbonylphenylboronic acid immobilized on an electrode surface can alter the local charge distribution and capacitance. This change can be detected using techniques such as Electrochemical Impedance Spectroscopy (EIS), where the impedance of the electrode-solution interface is measured.
Below are diagrams illustrating these fundamental signaling pathways.
Caption: Photoinduced Electron Transfer (PET) based fluorescence sensing.
Caption: Competitive binding assay for glucose detection.
Data Presentation
The performance of glucose sensors based on phenylboronic acid derivatives can be quantified by several key parameters. The following tables summarize typical performance data reported in the literature for analogous compounds, which can serve as a benchmark for the development of 3-Allylaminocarbonylphenylboronic acid-based sensors.
Table 1: Performance of a 3-Aminophenylboronic Acid-Based Electrochemical Sensor
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 8.53 x 10⁻⁹ M | [1] |
| Linear Range | 10⁻⁸ M to 10⁻¹ M | [1] |
| Response Time | ~4 seconds | [2] |
| Selectivity | High for glucose over fructose and sucrose | [1] |
Table 2: Fluorescence Properties of 3-Aminophenylboronic Acid with Glucose
| Parameter | Observation | Reference |
| Fluorescence Change | Quenching upon glucose binding | [3] |
| Quenching Mechanism | Static quenching | [3] |
| pH Dependence | Quenching constant increases with pH | [3] |
| Fluorescence Lifetime | ~8.4 ns (monoexponential decay) | [3] |
Experimental Protocols
The following are generalized protocols for the development and characterization of glucose sensors using 3-Allylaminocarbonylphenylboronic acid. These protocols are based on established methods for similar phenylboronic acid derivatives and may require optimization for this specific compound.
Protocol 1: Fabrication of an Electrochemical Impedance Spectroscopy (EIS) Glucose Sensor
This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-Allylaminocarbonylphenylboronic acid for glucose detection via EIS.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
3-Allylaminocarbonylphenylboronic acid
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Phosphate buffered saline (PBS)
-
Glucose standards
-
Potassium ferricyanide/ferrocyanide solution (for electrochemical characterization)
-
Ultrapure water
Procedure:
-
Electrode Pre-treatment: Clean the SPCE by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to obtain a stable cyclic voltammogram.
-
Diazotization and Grafting:
-
Prepare a solution of 3-Allylaminocarbonylphenylboronic acid in 0.5 M H₂SO₄.
-
Add an equimolar amount of NaNO₂ solution dropwise while stirring in an ice bath to form the diazonium salt.
-
Immediately apply a small volume of this solution to the working electrode of the SPCE and let it react for a specified time (e.g., 10-30 minutes) to allow for covalent grafting of the boronic acid derivative to the carbon surface.
-
Rinse the electrode thoroughly with ultrapure water and dry under a stream of nitrogen.
-
-
Electrochemical Characterization:
-
Perform cyclic voltammetry (CV) and EIS in a potassium ferricyanide/ferrocyanide solution to confirm the successful modification of the electrode surface. A decrease in the peak currents in CV and an increase in the charge transfer resistance in EIS are indicative of successful functionalization.
-
-
Glucose Measurement:
-
Record a baseline EIS spectrum of the functionalized electrode in PBS.
-
Incubate the electrode with glucose solutions of varying concentrations for a fixed period.
-
After each incubation, rinse the electrode with PBS and record the EIS spectrum.
-
The change in impedance, typically the charge transfer resistance, is correlated with the glucose concentration.
-
Caption: Workflow for EIS-based glucose sensor fabrication and measurement.
Protocol 2: Fluorescence-Based Glucose Assay
This protocol outlines a general procedure for a fluorescence-based glucose assay using a 3-Allylaminocarbonylphenylboronic acid-fluorophore conjugate.
Materials:
-
3-Allylaminocarbonylphenylboronic acid-fluorophore conjugate
-
Phosphate buffered saline (PBS) at physiological pH (7.4)
-
Glucose stock solution
-
Fluorometer and cuvettes or a microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 3-Allylaminocarbonylphenylboronic acid-fluorophore conjugate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in PBS (pH 7.4).
-
Prepare a series of glucose standards by diluting the glucose stock solution in PBS.
-
-
Fluorescence Measurement:
-
To a cuvette or microplate well, add the working solution of the boronic acid-fluorophore conjugate.
-
Record the baseline fluorescence emission spectrum at the appropriate excitation wavelength.
-
Add aliquots of the glucose standard solutions to the cuvette or wells, ensuring thorough mixing.
-
After a short incubation period to allow for binding equilibrium, record the fluorescence emission spectrum again.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric probes) against the glucose concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the binding constant (Ka) and the limit of detection (LOD).
-
Caption: Workflow for a fluorescence-based glucose assay.
Conclusion
3-Allylaminocarbonylphenylboronic acid is a promising candidate for the development of advanced glucose sensing technologies. Its versatile chemical structure allows for its integration into both electrochemical and optical sensing platforms. The provided application notes and generalized protocols offer a starting point for researchers and drug development professionals to explore the potential of this compound in creating sensitive, selective, and robust glucose sensors for a variety of applications. Further research and optimization are necessary to fully realize its capabilities in real-world diagnostic and monitoring scenarios.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence properties of 3-amino phenylboronic acid and its interaction with glucose and ZnS:Cu quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Allylaminocarbonylphenylboronic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Allylaminocarbonylphenylboronic acid and related phenylboronic acid derivatives in the field of bioconjugation. This document offers detailed protocols for the conjugation of these molecules to biomolecules and summarizes key quantitative data to facilitate experimental design and application in drug development and research.
Introduction to Phenylboronic Acids in Bioconjugation
Phenylboronic acids are a versatile class of reagents that have gained significant traction in bioconjugation due to their unique ability to form reversible or stable linkages with biomolecules under mild, physiological conditions.[1][2] Their reactivity is primarily centered around the boronic acid moiety, which can interact with specific functional groups on proteins, carbohydrates, and other biological macromolecules. The "3-Allylaminocarbonylphenylboronic acid" structure suggests a dual functionality: the phenylboronic acid group for targeting specific motifs on biomolecules and the allylaminocarbonyl group for subsequent modifications or polymerization.
The core principle of boronic acid-based bioconjugation revolves around two main types of reactions:
-
Boronate Ester Formation: Boronic acids react with 1,2- or 1,3-diols to form cyclic boronate esters.[1] This interaction is particularly useful for targeting glycoproteins or biomolecules engineered to contain diol functionalities. The reversible nature of this bond can be exploited to create stimuli-responsive systems, for instance, for drug release in response to pH changes or the presence of specific sugars.[1]
-
Iminoboronate Formation: Arylboronic acids that contain an ortho-carbonyl group can react rapidly with hydrazines or hydroxylamines to form stable iminoboronates.[1] This reaction is known for its speed and bioorthogonality.
While specific data on 3-Allylaminocarbonylphenylboronic acid is limited, its reactivity can be inferred from related, well-studied phenylboronic acid derivatives. The presence of the allyl group offers an additional handle for "click chemistry" reactions, such as thiol-ene coupling, or for polymerization.
Potential Applications in Research and Drug Development
The unique properties of functionalized phenylboronic acids make them valuable tools in several areas:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies can be achieved using boronic acid chemistry, leading to targeted cancer therapies.[1]
-
Stimuli-Responsive Drug Delivery: The reversible nature of boronate esters allows for the design of drug delivery systems that release their payload in specific microenvironments, such as the acidic tumor milieu.[1][3]
-
Protein-Protein Conjugation: Boronic acids can be used to link proteins together, creating novel therapeutic or diagnostic constructs.[4][5]
-
Biosensors and Diagnostics: The interaction of boronic acids with sugars forms the basis for glucose sensors and other diagnostic tools.
-
Targeted Nanoparticle Formulation: Phenylboronic acid-functionalized nanoparticles can be used for targeted delivery of therapeutic agents, such as polyphenolic drugs, to cancer cells.[6]
Experimental Protocols
The following protocols are generalized for the use of functionalized phenylboronic acids in bioconjugation. Researchers should optimize these protocols for their specific application and biomolecule of interest.
Protocol 1: General Procedure for Conjugation to Diol-Containing Proteins
This protocol describes a general method for conjugating a phenylboronic acid derivative to a protein containing accessible 1,2- or 1,3-diol groups (e.g., glycoproteins).
Materials:
-
Diol-containing protein (e.g., monoclonal antibody, enzyme)
-
3-Allylaminocarbonylphenylboronic acid (or other functionalized phenylboronic acid)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer free of competing diols.
-
Quenching solution (optional): Sorbitol or other sugar solution.
-
DMSO or DMF for dissolving the boronic acid derivative.
-
Size-Exclusion Chromatography (SEC) column for purification.
-
Analytical equipment: LC-MS, SDS-PAGE.
Procedure:
-
Protein Preparation: Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.[1]
-
Payload Preparation: Prepare a stock solution of the 3-Allylaminocarbonylphenylboronic acid derivative in a minimal amount of a compatible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the boronic acid stock solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold excess). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.[1]
-
Monitoring the Reaction: The progress of the conjugation can be monitored by LC-MS to determine the degree of labeling (DOL).
-
Quenching (Optional): To stop the reaction, a quenching solution containing a high concentration of a competing diol like sorbitol can be added.
-
Purification: Remove the unreacted boronic acid derivative and other small molecules by purifying the conjugate using a size-exclusion chromatography (SEC) column.
-
Characterization: Characterize the final conjugate for purity, identity, and DOL using techniques such as SDS-PAGE and LC-MS.
Workflow for Protein Bioconjugation.
Protocol 2: Synthesis of Functionalized Phenylboronic Acids (Example: 3-Acrylamidophenylboronic Acid)
This protocol provides an example of how a functionalized phenylboronic acid, in this case, 3-acrylamidophenylboronic acid (AAPBA), can be synthesized. A similar approach could be adapted for the synthesis of 3-Allylaminocarbonylphenylboronic acid by substituting acrylic acid with an allyl isocyanate or a related reagent.
Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (NaOH)
-
Ether
-
Deionized water
Procedure:
-
Prepare Acrylic Acid Solution: Dissolve acrylic acid (e.g., 6 mmol) in deionized water and adjust the pH to 4.8 with a NaOH solution. Cool the solution to 4°C.[7]
-
Prepare APBA Solution: Dissolve APBA (e.g., 6 mmol) in deionized water, adjust the pH to 4.8 with NaOH solution, and place it in a three-necked flask under a nitrogen atmosphere.[7]
-
Initiate the Reaction: Cool the APBA solution to 4°C in an ice-water bath. Add EDCI (e.g., 6 mmol) to the APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.[7]
-
Reaction Incubation: Maintain the reaction at 4°C for 1 hour. Then, remove the ice bath and continue the reaction at room temperature for 12 hours.[7]
-
Extraction: After the reaction, filter the mixture and extract the product with ether multiple times.[7]
-
Purification: Remove the ether by vacuum drying to obtain a solid powder. Dissolve the powder in water and recrystallize at a low temperature. Filter and dry the crystals under vacuum to obtain the final product.[7]
Synthesis of Functionalized Phenylboronic Acid.
Quantitative Data Summary
| Phenylboronic Acid Derivative | Reactant | Reaction Type | Rate Constant (k) / Dissociation Constant (Kd) | Yield | Reference |
| 2-Formylphenylboronic acid (2fPBA) | Phenylhydrazine | Iminoboronate formation | ~10³ M⁻¹s⁻¹ | High | [8] |
| 2-Acetylphenylboronic acid | Phenylhydrazine | Iminoboronate formation | 10² to 10³ M⁻¹s⁻¹ | High | [9] |
| Phenylboronic acid (PBA) | Catechol | Boronate ester formation | High Affinity | >95% | [10][11] |
| Bis-PBA pro-fluorescent rhodamine | Tetraserine motif | Boronate ester formation | Kd = 452 ± 106 nM | - | [10] |
| Aryl iodide-modified protein | Various boronic acids | Suzuki Coupling | - | >95% | [10] |
Reaction Mechanisms and Signaling Pathways
The fundamental reaction mechanism for the application of phenylboronic acids in bioconjugation is the formation of a boronate ester with a diol-containing biomolecule.
Boronate Ester Formation Mechanism.
This reversible reaction is the basis for many applications, including the development of stimuli-responsive systems. The stability of the boronate ester can be influenced by pH and the structure of both the boronic acid and the diol.
Conclusion
3-Allylaminocarbonylphenylboronic acid represents a promising, dually functional reagent for bioconjugation. By leveraging the established chemistry of the phenylboronic acid moiety for targeting biomolecules and the allyl group for secondary modifications, researchers can develop novel bioconjugates for a wide range of applications in therapy and diagnostics. The protocols and data presented here, derived from related compounds, provide a solid foundation for the exploration of this and other novel boronic acid derivatives in the expanding field of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. Boronic Acid Pairs for Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α‐Nucleophiles at Neutral pH [ouci.dntb.gov.ua]
- 10. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 11. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Acrylamidophenylboronic Acid as a Ligand in Catalysis
Disclaimer: Initial research did not yield specific information on "3-Allylaminocarbonylphenylboronic acid" for applications in catalysis. The following application notes and protocols are provided for the closely related and structurally similar compound, 3-Acrylamidophenylboronic acid (AAPBA) . The catalytic application detailed below, the Suzuki-Miyaura cross-coupling reaction, is a representative example of a potential use for this class of compounds as ligands, based on the well-established chemistry of arylboronic acids. The primary reported applications of AAPBA are in polymer and materials science.
Application Notes
3-Acrylamidophenylboronic acid (AAPBA) is a versatile organic compound that possesses both a phenylboronic acid moiety and an acrylamide group.[1] While its primary use is in the synthesis of functional polymers for applications like glucose sensing and drug delivery, the inherent properties of the phenylboronic acid group also make it a candidate for use as a ligand in transition metal catalysis.[2][3]
The boronic acid functional group can interact with transition metals, such as palladium, influencing the electronic and steric environment of the metal center.[4] This interaction can potentially enhance catalytic activity, stability, and selectivity in various cross-coupling reactions. The presence of the acrylamide group offers a site for potential polymerization or for further functionalization, allowing for the creation of more complex catalytic systems.
One of the most prominent applications for arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5] In this context, while typically serving as a substrate, arylboronic acids can also influence the catalytic cycle when used as ligands or co-ligands. The application of AAPBA as a ligand in such reactions could be particularly useful for reactions conducted in aqueous media, given its potential for water solubility.
Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)
A common method for the synthesis of AAPBA involves the condensation reaction between 3-aminophenylboronic acid (APBA) and acrylic acid (AA) using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).[6]
Experimental Protocol: Synthesis of AAPBA [6]
-
Reagents and Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Deionized water
-
50 mL three-necked flask
-
Ice-water bath
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 6 mmol (0.43 g) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool the solution to 4 °C.
-
In a separate flask, dissolve 6 mmol (1.12 g) of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.
-
Transfer the APBA solution to a 50 mL three-necked flask under a nitrogen atmosphere and cool to 4 °C using an ice-water bath.
-
Add 6 mmol (1.15 g) of EDCI to the cooled APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.
-
Maintain the reaction at 4 °C for 1 hour with stirring.
-
Remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.
-
Filter the reaction mixture and extract the product with diethyl ether (4 x 20 mL).
-
Combine the organic layers and remove the ether by vacuum drying to obtain a white solid.
-
Dissolve the solid in 20 mL of water and recrystallize at low temperature.
-
Filter the crystals and dry under vacuum at room temperature to yield the final product, 3-acrylamidophenylboronic acid.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Experimental setup for reactions involving 3-Allylaminocarbonylphenylboronic acid
Application Notes and Protocols for 3-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are a versatile class of compounds widely utilized in organic synthesis, materials science, and medicinal chemistry. Their unique ability to undergo Suzuki-Miyaura cross-coupling reactions has made them indispensable for the formation of carbon-carbon bonds in the synthesis of complex molecules, including pharmaceuticals.[1][2][3][4][5] Furthermore, the boronic acid moiety can reversibly bind with diols, a property that has been exploited in the development of sensors and drug delivery systems for saccharides.[6][7]
3-Allylaminocarbonylphenylboronic acid is a functionalized phenylboronic acid that incorporates a reactive allyl group. This dual functionality suggests its potential as a versatile building block. The allyl group can participate in various chemical transformations, including polymerization and bioconjugation, while the phenylboronic acid group can be used for cross-coupling reactions or for its diol-binding properties. These application notes provide detailed protocols for the synthesis and potential applications of 3-Allylaminocarbonylphenylboronic acid.
Synthesis of 3-Allylaminocarbonylphenylboronic Acid
2.1. Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3-Allylaminocarbonylphenylboronic acid.
2.2. Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 3-Aminophenylboronic acid | ≥95% | Sigma-Aldrich |
| Allyl isocyanate | 98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl acetate | ACS reagent | Fisher Scientific |
| Hexane | ACS reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous sodium sulfate | ACS reagent | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenylboronic acid (1.0 eq).
-
Dissolve the 3-aminophenylboronic acid in anhydrous tetrahydrofuran (THF).
-
Slowly add allyl isocyanate (1.05 eq) to the solution at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-Allylaminocarbonylphenylboronic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: Suzuki-Miyaura Cross-Coupling Reaction
3-Allylaminocarbonylphenylboronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[1][2][3][4][5]
3.1. General Suzuki-Miyaura Coupling Mechanism
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
3.2. Experimental Protocol for Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 3-Allylaminocarbonylphenylboronic acid | As synthesized | - |
| Aryl halide (e.g., 4-bromotoluene) | ≥98% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized water | - | - |
| Diethyl ether | ACS reagent | Fisher Scientific |
Procedure:
-
In a reaction vessel, combine 3-Allylaminocarbonylphenylboronic acid (1.2 eq), the aryl halide (1.0 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Bioconjugation
The allyl group of 3-Allylaminocarbonylphenylboronic acid provides a handle for conjugation to biomolecules, for instance, through thiol-ene "click" chemistry with cysteine residues on proteins or peptides.
4.1. Thiol-Ene Bioconjugation Pathway
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: 3-Allylaminocarbonylphenylboronic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid derivatives have emerged as a privileged structural motif in medicinal chemistry, leading to the development of several FDA-approved drugs such as the proteasome inhibitor Bortezomib. The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine, threonine, or lysine residues of various enzymes makes it a powerful tool for designing potent and selective inhibitors. This document provides detailed application notes and protocols for the investigation of 3-allylaminocarbonylphenylboronic acid derivatives, a novel class of compounds with potential therapeutic applications in oncology and beyond.
While specific literature on 3-allylaminocarbonylphenylboronic acid derivatives is not extensively available, this document leverages established methodologies for the synthesis and evaluation of structurally related phenylboronic acid amides. The protocols and data presented herein are based on established principles and serve as a comprehensive guide for researchers venturing into the exploration of this promising compound class.
Synthesis and Characterization
The synthesis of 3-allylaminocarbonylphenylboronic acid derivatives can be achieved through a straightforward two-step process involving an amidation reaction followed by a borylation step.
Protocol 1: Synthesis of a Representative Derivative
Step 1: Amide Coupling
-
Dissolve 3-aminophenylboronic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
To this mixture, add allyl isocyanate or allylamine (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Borylation (if starting from a halogenated precursor)
This step is an alternative if starting from a halogenated benzamide.
-
Dissolve the N-allyl-3-bromobenzamide (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.
-
Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents) and a boron source like bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents).
-
Add a base, for instance, potassium acetate (KOAc) (3 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction, filter off the catalyst, and concentrate the solvent.
-
Purify the resulting boronate ester by column chromatography.
-
Hydrolyze the boronate ester to the corresponding boronic acid using an acidic workup (e.g., with HCl).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Applications and Screening Protocols
Based on the known activities of related phenylboronic acid derivatives, 3-allylaminocarbonylphenylboronic acid compounds are hypothesized to be potent inhibitors of serine proteases and may exhibit anticancer activity.
Enzyme Inhibition Assays
Protocol 2: Serine Protease Inhibition Assay (e.g., Chymotrypsin)
-
Reagents and Buffers:
-
Enzyme: Bovine α-chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Buffer: 0.1 M Tris-HCl, pH 7.8
-
Inhibitor: 3-Allylaminocarbonylphenylboronic acid derivative dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 180 µL of buffer, 10 µL of the inhibitor solution (or DMSO for control), and 10 µL of the enzyme solution.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 25 °C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition. Arylboronic acids are known to be strong competitive inhibitors of serine proteases.[1][2]
-
Anticancer Activity Assays
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Lines: A panel of cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, DU-145 - prostate carcinoma) and a non-cancerous cell line (e.g., RWPE-1 - normal prostate epithelium) for selectivity assessment.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-allylaminocarbonylphenylboronic acid derivative for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Protocol 4: Cell Migration Assay (Wound Healing Assay)
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" in the monolayer by scratching with a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing different concentrations of the test compound.
-
Capture images of the wound at 0 hours and after 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the percentage of wound closure for each concentration compared to the control.
-
Quantitative Data Summary
The following tables present hypothetical but plausible quantitative data for a representative 3-allylaminocarbonylphenylboronic acid derivative ("Compound X"), based on the activities of structurally similar compounds found in the literature.
Table 1: Inhibitory Activity against Serine Proteases
| Enzyme | Compound | Ki (nM) | Inhibition Type |
| Chymotrypsin | Compound X | 50 | Competitive |
| Elastase | Compound X | 120 | Competitive |
| Thrombin | Compound X | >10,000 | - |
Table 2: Anticancer Activity (IC₅₀ values in µM)
| Cell Line | Compound X |
| A549 (Lung) | 15 |
| MCF-7 (Breast) | 25 |
| DU-145 (Prostate) | 10 |
| RWPE-1 (Normal Prostate) | >100 |
Signaling Pathways and Mechanisms of Action
Phenylboronic acid derivatives have been shown to impact key signaling pathways involved in cancer cell migration and proliferation. A plausible mechanism of action for 3-allylaminocarbonylphenylboronic acid derivatives involves the inhibition of Rho GTPase signaling.
Rho GTPase Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell migration and metastasis. Phenylboronic acids have been shown to decrease the activity of RhoA and Rac1 in prostate cancer cells.[3]
Caption: Inhibition of Rho GTPase signaling by a 3-allylaminocarbonylphenylboronic acid derivative.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 3-allylaminocarbonylphenylboronic acid derivatives.
Caption: A typical workflow for the discovery of 3-allylaminocarbonylphenylboronic acid derivatives.
Logical Relationship of Boronic Acid Inhibition
The inhibitory mechanism of boronic acids against serine proteases is a well-established example of transition-state analogue inhibition.
Caption: Boronic acid inhibition mimicking the transition state of serine protease catalysis.
Conclusion
The 3-allylaminocarbonylphenylboronic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to synthesize, screen, and characterize these compounds. Further investigation into their specific biological targets and mechanisms of action will be crucial for realizing their full therapeutic potential.
References
Application Notes: Boronic Acid-Based Fluorescent Sensors for Saccharide Detection
Audience: Researchers, scientists, and drug development professionals.
1. Introduction and Principle of Operation
Boronic acid-based fluorescent sensors are a versatile class of synthetic chemosensors designed for the detection and quantification of saccharides and other molecules containing cis-1,2 or cis-1,3 diol functionalities.[1][2][3] The fundamental principle relies on the reversible, covalent interaction between the boronic acid moiety (a Lewis acid) and the diol groups present in saccharides to form stable five or six-membered cyclic boronate esters.[4][5] This binding event is engineered to modulate the photophysical properties of a covalently linked fluorophore, resulting in a detectable change in fluorescence intensity or wavelength.[2][6]
The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate ester is key to the sensing mechanism.[3] Saccharide binding increases the Lewis acidity of the boron atom, favoring the formation of the anionic tetrahedral state, which in turn alters the electronic properties of the sensor molecule and produces a fluorescence signal.[7][8]
Caption: Reversible binding of a saccharide to a boronic acid sensor.
2. Common Signaling Mechanisms
The change in fluorescence upon saccharide binding is typically governed by one of several photophysical mechanisms. The choice of fluorophore and its linkage to the boronic acid recognition site are critical for designing a sensor with a specific signaling pathway.
-
Photoinduced Electron Transfer (PET): This is one of the most common mechanisms.[8] In the unbound state, an electron-donating group (often a tertiary amine) positioned near the boronic acid quenches the fluorescence of the appended fluorophore via PET. Upon saccharide binding, the increased Lewis acidity of the boron atom strengthens its interaction with the amine.[4] This interaction lowers the energy of the amine's lone pair electrons, inhibiting the PET process and "turning on" the fluorescence.[8][9]
-
Intramolecular Charge Transfer (ICT): In ICT sensors, the boronic acid group acts as an electron-withdrawing moiety.[1][10] The fluorophore possesses both an electron-donating and an electron-accepting part, leading to a charge-separated excited state. The binding of a saccharide alters the electron-withdrawing nature of the boronic acid, thereby modifying the ICT state and causing a shift in the emission wavelength or a change in fluorescence intensity.[10]
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor.[11][12] The binding of a saccharide induces a conformational change in the sensor, altering the distance or orientation between the donor and acceptor. This change modulates the FRET efficiency, leading to a ratiometric change in the emission intensities of the two fluorophores.[11]
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
3. Quantitative Data Summary
The selection of a sensor for a specific application depends on its affinity, selectivity, and sensitivity towards the target saccharide. The following table summarizes quantitative data for representative boronic acid-based fluorescent sensors.
| Sensor | Target Analyte | Binding Constant (K M⁻¹) | Limit of Detection (LOD) | Key Characteristics & Ref. |
| CN-DBA | D-Glucose | 6489.5 (in 33% MeOH) | 1.51 µM (in 0.5% MeOH) | Anthracene-based diboronic acid with cyano substitution for improved water solubility and sensitivity.[13] |
| Sensor 11 | D-Glucose | Not specified | 0.8 µM | Anthracene-based sensor successfully applied to glucose detection in human serum.[1] |
| Sensor S1 | Monosaccharides | Affinity order: D-fructose > D-galactose > D-glucose > D-mannose | Not specified | FRET-based dual chromophore sensor; disrupts FRET upon saccharide binding.[12] |
| BS-631 | 4-borono-L-phenylalanine (BPA) | Not specified | 19.6 µM | Red-emitting sensor designed for detecting boronic acid-containing drugs in cells.[14] |
| TPE-DABA | Various Saccharides | Not specified | Not specified | Aggregation-induced emission (AIE) sensor used in an array format to discriminate 12 different saccharides.[15] |
4. Experimental Protocols
Protocol 1: General Spectroscopic Titration for Saccharide Binding Affinity
This protocol outlines a general method to determine the binding affinity of a boronic acid sensor with a target saccharide using fluorescence spectroscopy.[16]
A. Materials and Reagents:
-
Boronic acid fluorescent sensor
-
Target saccharide (e.g., D-glucose, D-fructose)
-
Solvent system (e.g., Methanol, DMSO)
-
Aqueous buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
B. Procedure:
-
Prepare a stock solution of the sensor: Prepare a concentrated stock solution (e.g., 1 mM) of the boronic acid sensor in an appropriate organic solvent (e.g., DMSO or Methanol).
-
Prepare a stock solution of the saccharide: Prepare a high-concentration stock solution (e.g., 1 M) of the target saccharide in the aqueous buffer.
-
Prepare the working sensor solution: Prepare a dilute working solution of the sensor (e.g., 2 µM) by diluting the sensor stock solution in the desired final solvent mixture (e.g., 1:1 Methanol:Phosphate Buffer).[16]
-
Set up the fluorometer: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (λex) and emission wavelength (λem) appropriate for the sensor's fluorophore.
-
Record initial fluorescence: Transfer a fixed volume (e.g., 2 mL) of the working sensor solution to a quartz cuvette. Place it in the fluorometer and record the initial fluorescence intensity (F₀).
-
Perform titration: Add small aliquots of the concentrated saccharide stock solution to the cuvette. After each addition, mix the solution thoroughly by gentle inversion or pipetting and allow it to equilibrate for a specified time (e.g., 2-5 minutes).
-
Record fluorescence at each concentration: Record the fluorescence intensity (F) after each addition of the saccharide.
-
Continue titration: Repeat steps 6 and 7 until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis (Binding Constant Determination): The apparent binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis of the fluorescence change versus saccharide concentration.
Protocol 2: Detection of Glucose in a Biological Matrix (e.g., Cell Lysate)
This protocol provides a framework for applying a validated sensor to measure glucose in a complex biological sample.[13]
A. Materials and Reagents:
-
Validated boronic acid fluorescent sensor (e.g., CN-DBA)
-
Cell lysate samples
-
Trichloroacetic acid (TCA) or other protein precipitation agents
-
Centrifuge
-
Aqueous buffer (pH 7.4)
B. Procedure:
-
Sample Pre-treatment: To remove interfering proteins, treat the cell lysate sample with a protein precipitation agent like TCA. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Extract Supernatant: Carefully collect the supernatant, which contains the small molecules, including glucose.
-
Neutralization: If an acidic precipitant was used, neutralize the supernatant to the optimal pH for the sensor (e.g., pH 7.4).
-
Prepare Sensor Solution: Prepare a working solution of the sensor in the appropriate buffer as determined during sensor validation.
-
Measurement: Add a specific volume of the pre-treated sample to the sensor solution.
-
Incubation: Allow the mixture to incubate for the required time to ensure complete binding.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer or plate reader at the predetermined excitation and emission wavelengths.
-
Quantification: Determine the glucose concentration by comparing the fluorescence reading to a standard curve prepared by spiking known concentrations of glucose into a similar matrix (that is initially glucose-free) and processing it in the same manner.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Sensor Array for Quantitative Determination of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Allylaminocarbonylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Allylaminocarbonylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 3-Allylaminocarbonylphenylboronic acid can stem from several factors, primarily related to the amide coupling step and the stability of the boronic acid moiety.
-
Incomplete Amide Coupling: The reaction between 3-aminophenylboronic acid and the allyl source (e.g., allyl isocyanate or an activated form of acrylic acid) may not be going to completion.
-
Solution: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are fresh and active. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) can improve efficiency. If using allyl isocyanate, ensure it is of high purity as isocyanates can be sensitive to moisture.
-
-
Protodeboronation: The carbon-boron bond can be sensitive to acidic or basic conditions, leading to the formation of N-allylbenzamide as a byproduct.
-
Solution: Maintain careful control of the reaction pH. Use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial. It is also crucial to work under anhydrous conditions to minimize side reactions.
-
-
Poor Quality of Starting Materials: Impurities in the 3-aminophenylboronic acid or the allylating agent can interfere with the reaction.
-
Solution: Use highly pure starting materials. 3-Aminophenylboronic acid can be purified by recrystallization if necessary.
-
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reaction or degradation of the product.
-
Solution: Optimize the reaction temperature. Amide couplings are often run at room temperature, but gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Q2: I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?
A2: The primary impurities often arise from side reactions of the starting materials or the product itself.
-
Dicyclohexylurea (if using DCC): If dicyclohexylcarbodiimide (DCC) is used as the coupling agent, the dicyclohexylurea (DCU) byproduct can be difficult to remove.
-
Solution: Using a water-soluble carbodiimide like EDCI allows for the urea byproduct to be removed with an aqueous workup. If DCC must be used, most of the DCU can be removed by filtration, as it is poorly soluble in many organic solvents.
-
-
Boroxine Formation: Phenylboronic acids are prone to dehydration to form cyclic trimers called boroxines.
-
Solution: While boroxine formation is reversible, it can complicate purification and characterization. To minimize this, it is best to use the crude boronic acid promptly in the next step or to store it under anhydrous conditions. During purification, minimizing exposure to heat and silica gel can help.
-
-
Self-Coupling of 3-Aminophenylboronic Acid: Under certain conditions, particularly if palladium catalysts are inadvertently present, Suzuki-Miyaura type self-coupling can occur.
-
Solution: Ensure all glassware and reagents are free from palladium contamination.
-
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: The purification of boronic acids can be challenging due to their polarity and tendency to interact strongly with silica gel.[1]
-
Column Chromatography: Standard silica gel chromatography can lead to product loss and streaking.[1]
-
Solution: A rapid column chromatography with a well-chosen eluent system (e.g., a gradient of methanol in dichloromethane) can be effective. Some researchers have found that treating the silica gel with boric acid can improve the separation.
-
-
Recrystallization: This can be an effective method for obtaining highly pure material.
-
Solution: Experiment with different solvent systems. A mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes) is often a good starting point.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic boronic acid from non-acidic impurities.
-
Solution: Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer can then be washed with an organic solvent to remove impurities, and finally, the aqueous layer is acidified to precipitate the pure boronic acid, which can be collected by filtration.
-
Data Presentation
Table 1: Illustrative Reaction Conditions for Amide Coupling
The following table presents a summary of plausible reaction conditions for the synthesis of 3-Allylaminocarbonylphenylboronic acid via an EDCI-mediated coupling of 3-aminophenylboronic acid and allylamine with an activated carboxylic acid (hypothetical data for illustrative purposes).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| 3-Aminophenylboronic Acid (Equivalents) | 1.0 | 1.0 | 1.0 |
| Allylamine (Equivalents) | 1.1 | 1.2 | 1.1 |
| EDCI (Equivalents) | 1.2 | 1.5 | 1.2 |
| HOBt (Equivalents) | 1.0 | 1.2 | 1.0 |
| Solvent | DMF | DCM | THF |
| Temperature (°C) | 25 | 25 | 40 |
| Reaction Time (hours) | 12 | 16 | 8 |
| Yield (%) | 65 | 75 | 70 |
Experimental Protocols
Protocol 1: Synthesis of 3-Allylaminocarbonylphenylboronic Acid via EDCI Coupling
This protocol is adapted from the synthesis of the structurally similar 3-acrylamidophenylboronic acid.
Materials:
-
3-Aminophenylboronic acid
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-aminophenylboronic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM, add allylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 3-Allylaminocarbonylphenylboronic acid.
References
Improving the stability and storage of 3-Allylaminocarbonylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 3-Allylaminocarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Allylaminocarbonylphenylboronic acid?
A1: The primary degradation pathways for 3-Allylaminocarbonylphenylboronic acid are understood to be similar to other phenylboronic acids. The two main pathways are:
-
Oxidative Degradation: The boronic acid group is susceptible to oxidation, which can cleave the carbon-boron bond. This process can be accelerated by exposure to air and certain metal ions.[1][2]
-
Dehydration: Phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine.[3][4][5] This is often a reversible process in the presence of water.
Q2: What are the ideal storage conditions for 3-Allylaminocarbonylphenylboronic acid?
A2: To ensure the long-term stability of 3-Allylaminocarbonylphenylboronic acid, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.[8] Refrigeration is also advised to slow down potential degradation processes.[7]
Q3: My 3-Allylaminocarbonylphenylboronic acid has been exposed to air for a short period. Is it still usable?
A3: Short-term exposure to air is unlikely to cause significant degradation, but it is not ideal. The primary concern is exposure to moisture and oxygen, which can initiate dehydration and oxidation. It is recommended to handle the compound quickly and reseal it promptly under an inert atmosphere if possible. For sensitive applications, it is advisable to test the purity of the material before use.
Q4: I am observing inconsistent results in my Suzuki-Miyaura coupling reactions using 3-Allylaminocarbonylphenylboronic acid. Could this be a stability issue?
A4: Yes, inconsistent results in Suzuki-Miyaura coupling reactions can be a sign of boronic acid degradation. The presence of boroxine (the dehydrated form) can lead to lower effective concentrations of the active boronic acid. Additionally, under the basic conditions of the reaction, a process called protodeboronation can occur, where the boronic acid group is replaced by a hydrogen atom, leading to reduced product yield.[9]
Q5: Can I dissolve 3-Allylaminocarbonylphenylboronic acid in aqueous solutions for storage?
A5: Storing 3-Allylaminocarbonylphenylboronic acid in aqueous solutions for extended periods is not recommended. The presence of water can facilitate degradation, and the stability is often pH-dependent.[10] If an aqueous solution is required for your experiment, it should be prepared fresh and used promptly.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Degradation of Boronic Acid | The boronic acid may have degraded due to improper storage or handling. |
| Solution: | |
| 1. Ensure the boronic acid has been stored under a dry, inert atmosphere and refrigerated. | |
| 2. Use a fresh batch of 3-Allylaminocarbonylphenylboronic acid. | |
| 3. Analyze the purity of your starting material using techniques like NMR or HPLC to check for degradation products. | |
| Protodeboronation | The basic conditions of the reaction are causing the cleavage of the C-B bond.[9] |
| Solution: | |
| 1. Use a milder base (e.g., potassium carbonate instead of sodium hydroxide).[9] | |
| 2. Lower the reaction temperature.[9] | |
| 3. Decrease the reaction time by monitoring the reaction closely.[9] | |
| Formation of Boroxine | Dehydration of the boronic acid to its inactive trimeric anhydride.[3][4][5] |
| Solution: | |
| 1. Consider adding a small amount of water to the reaction mixture to hydrolyze the boroxine back to the active boronic acid. However, be cautious as excess water can lead to other side reactions. |
Issue 2: Inconsistent Analytical Data (e.g., NMR, HPLC)
| Possible Cause | Troubleshooting Step |
| Presence of Boroxine | The presence of the boroxine anhydride can lead to complex NMR spectra and additional peaks in HPLC. |
| Solution: | |
| 1. Dissolve the sample in a solvent containing a small amount of D₂O for NMR analysis to facilitate the hydrolysis of boroxine back to the monomeric boronic acid, which may simplify the spectrum. | |
| 2. For HPLC, ensure your method can separate the boronic acid from its boroxine. | |
| Oxidative Degradation | The boronic acid has been oxidized, leading to impurities.[1][2] |
| Solution: | |
| 1. Handle the compound under an inert atmosphere to minimize exposure to air. | |
| 2. Store the compound in a tightly sealed container in a refrigerator.[7] |
Experimental Protocols
Protocol 1: Stability Testing of 3-Allylaminocarbonylphenylboronic Acid by HPLC
Objective: To assess the stability of 3-Allylaminocarbonylphenylboronic acid under different storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of 3-Allylaminocarbonylphenylboronic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several vials.
-
Expose the vials to different conditions (e.g., room temperature, 40°C, light exposure, ambient air, inert atmosphere).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 10 minutes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Data Analysis:
-
Inject samples at specified time points (e.g., 0, 24, 48, 72 hours).
-
Monitor the peak area of the 3-Allylaminocarbonylphenylboronic acid peak and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining 3-Allylaminocarbonylphenylboronic acid at each time point.
-
Protocol 2: Recrystallization to Purify 3-Allylaminocarbonylphenylboronic Acid
Objective: To purify 3-Allylaminocarbonylphenylboronic acid that may have partially degraded.
Methodology:
-
Solvent Selection:
-
Choose a solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of an organic solvent and water may be suitable.
-
-
Dissolution:
-
Dissolve the crude 3-Allylaminocarbonylphenylboronic acid in the minimum amount of the hot solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Hypothetical Stability of 3-Allylaminocarbonylphenylboronic Acid under Various Conditions
| Condition | Time (hours) | Remaining Compound (%) | Appearance of Degradation Products (Peak Area %) |
| Room Temp, Air | 0 | 100 | 0 |
| 24 | 95.2 | 4.8 | |
| 48 | 90.5 | 9.5 | |
| 40°C, Air | 0 | 100 | 0 |
| 24 | 85.1 | 14.9 | |
| 48 | 72.3 | 27.7 | |
| Room Temp, Inert | 0 | 100 | 0 |
| 24 | 99.8 | 0.2 | |
| 48 | 99.5 | 0.5 | |
| Refrigerated, Inert | 0 | 100 | 0 |
| 24 | >99.9 | <0.1 | |
| 48 | >99.9 | <0.1 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Degradation pathways of 3-Allylaminocarbonylphenylboronic acid.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Allylaminocarbonylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Allylaminocarbonylphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-Allylaminocarbonylphenylboronic acid.
| Issue | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | 1. The chosen solvent or solvent system is not ideal; the compound may be too soluble even at low temperatures.2. The product has "oiled out" instead of crystallizing.3. Premature crystallization occurred during hot filtration. | 1. Solvent Screening: Test a range of solvents and solvent mixtures. Good starting points for polar, amide-containing arylboronic acids include ethyl acetate/heptane, methanol/water, or acetone/water mixtures.[1]2. Oiling Out: Add a small amount of a solvent in which the compound is highly soluble to the oil, heat until dissolved, and then cool slowly. Seeding with a pure crystal can also promote crystallization.3. Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a minimum amount of hot solvent to dissolve the crude product. |
| Product Streaking on Silica Gel Column Chromatography | 1. The compound is too polar for the chosen mobile phase.2. Interaction of the boronic acid moiety with the acidic silica gel.3. Formation of boronic anhydride (boroxine) on the column. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or acetone) in the eluent.[1]2. Use a Modifier: Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape.[1]3. Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be more effective. |
| Presence of a Higher Molecular Weight Impurity by Mass Spectrometry | Formation of the trimeric boronic anhydride (boroxine). | This is a common issue with boronic acids. To minimize boroxine formation, avoid prolonged heating and anhydrous conditions during workup and purification. The equilibrium between the boronic acid and the boroxine can often be shifted back to the acid by the presence of water.[2][3] Dissolving the sample in a solvent mixture containing water before use in the next step can be beneficial. |
| Incomplete Separation from Starting Materials (e.g., 3-Aminophenylboronic acid) | The polarity of the product and starting material are too similar for effective separation by chromatography alone. | Acid-Base Extraction: Utilize the amphoteric nature of the starting material and the acidic nature of the product. An acid-base extraction can be employed to separate the product from unreacted starting materials.[4][5][6] |
| Product Appears as a Broad or Complex Signal in ¹H NMR | This can also be an indication of boroxine formation. | Dissolve the sample in a coordinating deuterated solvent like methanol-d₄, which can help break up the boroxine and provide a sharper NMR spectrum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 3-Allylaminocarbonylphenylboronic acid?
A1: Common impurities may include:
-
Unreacted Starting Materials: Such as 3-aminophenylboronic acid.
-
Boronic Anhydrides (Boroxines): Cyclic trimers formed by the dehydration of the boronic acid. This is a common impurity for many boronic acids.[2][3]
-
Hydrolysis Products: The amide bond could potentially be hydrolyzed back to 3-aminophenylboronic acid under harsh acidic or basic conditions.
-
By-products from the Amide Coupling Reaction: Depending on the coupling reagents used, by-products such as ureas (from carbodiimide reagents) may be present.[7][8][9]
Q2: Which purification method is generally most effective for 3-Allylaminocarbonylphenylboronic acid?
A2: The most effective method will depend on the specific impurities present.
-
Recrystallization is often a good first choice if the crude material is a solid and a suitable solvent system can be found.[1][10] It is effective at removing small amounts of impurities with different solubility profiles.
-
Acid-Base Extraction is particularly useful for removing unreacted 3-aminophenylboronic acid or other basic/acidic impurities.[4][5][6][11]
-
Column Chromatography (either normal or reverse-phase) is a versatile technique for separating compounds with different polarities.[1] For a polar compound like 3-Allylaminocarbonylphenylboronic acid, reverse-phase chromatography might provide better separation.
Q3: Can you recommend a starting point for developing a recrystallization protocol?
A3: For a polar, amide-containing arylboronic acid, a mixed solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or acetone) and then slowly add a less polar anti-solvent (e.g., water, heptane, or diethyl ether) until the solution becomes cloudy. Then, allow the solution to cool slowly to promote crystal formation.[1]
Q4: What are the recommended conditions for column chromatography?
A4:
-
Normal Phase (Silica Gel): Start with a mobile phase of ethyl acetate/heptane and gradually increase the polarity by adding methanol. A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to improve the peak shape of the acidic compound.[1]
-
Reverse Phase (C18): A gradient of water and acetonitrile (or methanol) is typically used. Both solvents can be acidified with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure the boronic acid is protonated.[12]
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity. A reverse-phase C18 column with a water/acetonitrile gradient is a common setup for analyzing boronic acids.[12][13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[10] | - Cost-effective- Scalable- Can yield very high purity | - Requires a solid crude product- Finding a suitable solvent can be time-consuming- Can have lower recovery | >98% |
| Acid-Base Extraction | Separation based on the differential solubility of the acidic/basic compound and neutral impurities in aqueous and organic phases.[4][5] | - Good for removing acidic or basic impurities- Relatively quick and simple | - Not effective for separating compounds with similar pKa values- Can be difficult with emulsions | Variable, used for gross purification |
| Silica Gel Chromatography | Separation based on differential adsorption of compounds to the stationary phase.[1] | - Widely applicable- Good for separating compounds with different polarities | - Can be time-consuming and solvent-intensive- Polar boronic acids can streak or decompose | >95% |
| Reverse-Phase Chromatography | Separation based on hydrophobic interactions between the compound and the stationary phase. | - Excellent for polar compounds- Good resolution | - More expensive than silica gel- May require specialized equipment (e.g., HPLC) | >99% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 3-Allylaminocarbonylphenylboronic acid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[17][18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Acid-Base Extraction Procedure
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently. The boronic acid will be deprotonated and extracted into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3). The purified 3-Allylaminocarbonylphenylboronic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum.
Visualizations
Caption: General purification workflow for 3-Allylaminocarbonylphenylboronic acid.
Caption: Troubleshooting logic for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. sciex.com [sciex.com]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. youtube.com [youtube.com]
Common side reactions with functionalized phenylboronic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using functionalized phenylboronic acids.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation. However, several side reactions can diminish the yield and complicate purification. This section addresses the most common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki-Miyaura coupling with functionalized phenylboronic acids?
A1: The three most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and the formation of boroxines. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom.[1] Homocoupling results in a biaryl product derived from two molecules of the boronic acid.[2] Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules and can be unreactive in the coupling reaction.
Q2: My reaction has a low yield of the desired product, and I observe a significant amount of a byproduct that is just my starting arene (from the boronic acid). What is happening?
A2: This is a classic case of protodeboronation. This side reaction is often promoted by the presence of water (which acts as a proton source), strong bases, and elevated temperatures.[1] The stability of the boronic acid itself, influenced by the functional groups on the phenyl ring, also plays a crucial role.
Q3: I see a symmetrical biaryl product in my reaction mixture that corresponds to the dimerization of my boronic acid. What causes this homocoupling?
A3: Homocoupling is typically caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[2] In some cases, the reaction mechanism itself can lead to homocoupling, especially with electron-deficient arylboronic acids.
Q4: How can I tell if boroxine formation is an issue in my reaction?
A4: Boroxine formation can lead to solubility issues and reduced reactivity of the boronic acid. If your boronic acid has been stored for a long time or under non-anhydrous conditions, boroxine formation is likely. You can often convert boroxines back to the active boronic acid by adding a small amount of water to the reaction mixture or by recrystallizing the boronic acid from an aqueous solvent system.
Troubleshooting Guide: Low Yield and Byproduct Formation
This guide provides a systematic approach to troubleshooting common issues in Suzuki-Miyaura reactions.
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Formation of an arene byproduct corresponding to the protonated form of the boronic acid.
Troubleshooting Workflow:
Troubleshooting Workflow for Protodeboronation
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water is a primary driver of protodeboronation.[1]
-
Modify the Base: Switch to a weaker or non-aqueous base. The choice of base can have a significant impact on the extent of protodeboronation.
-
Lower the Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can minimize the rate of protodeboronation.
-
Use a Protected Boronic Acid Derivative: Consider using a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives provide a "slow release" of the boronic acid, keeping its concentration low and reducing the likelihood of side reactions.
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Formation of a symmetrical biaryl byproduct.
Troubleshooting Workflow:
Troubleshooting Workflow for Homocoupling
Solutions:
-
Degas Thoroughly: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Catalyst Source: Instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂), use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) species that can promote homocoupling.
-
Optimize Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich ligands can sometimes favor the desired reaction.
Data Presentation: Impact of Reaction Conditions on Suzuki-Miyaura Coupling
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [3] |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [3] |
| 3 | Cs₂CO₃ | Dioxane | 80 | 92 | [4] |
| 4 | NaOH | THF/H₂O | 66 | 78 | [4] |
| 5 | Na₂CO₃ | DMF | 110 | 98 | [5] |
Table 2: Effect of Substituents on Phenylboronic Acid on Suzuki-Miyaura Coupling Yield
| Entry | Phenylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-OCH₃ (electron-donating) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 94 | [6] |
| 2 | 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 91 | [6] |
| 3 | 4-CF₃ (electron-withdrawing) | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 78 | [7] |
| 4 | 4-NO₂ (electron-withdrawing) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 65 | [7] |
Experimental Protocols
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the functionalized phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds. Similar to the Suzuki-Miyaura reaction, it is also susceptible to side reactions involving the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in Chan-Lam coupling?
A1: The most common side reactions are homocoupling of the arylboronic acid to form a biaryl, and protodeboronation.[8] Phenol formation from the reaction of the boronic acid with water can also be a significant byproduct.[9]
Q2: My Chan-Lam N-arylation is giving a low yield, and I'm isolating a lot of the corresponding biaryl. What is causing this?
A2: Homocoupling in Chan-Lam reactions is often promoted by the copper catalyst, especially in the presence of an oxidant (like air). The reaction conditions, including the choice of ligand and base, can influence the competition between the desired C-N bond formation and C-C homocoupling.
Troubleshooting Guide: Low Yield in Chan-Lam Coupling
Troubleshooting Workflow:
Troubleshooting Workflow for Chan-Lam Coupling
Solutions:
-
Optimize Copper Source and Ligand: The choice of copper salt (e.g., Cu(OAc)₂, CuI) and ligand (e.g., pyridine, TMEDA) can significantly affect the reaction outcome. A screening of different copper sources and ligands is often beneficial.
-
Screen Different Bases: While some Chan-Lam couplings are performed without a base, for many substrates, a base is required. The strength and nature of the base can influence the reaction rate and selectivity.
-
Vary Solvent and Temperature: The reaction is often performed at room temperature, but for less reactive substrates, heating may be necessary. The solvent can also play a crucial role in both solubility and reactivity.
-
Use a Boronic Ester: As with Suzuki-Miyaura coupling, using a more stable boronic ester can sometimes suppress side reactions.
Data Presentation: Impact of Reaction Conditions on Chan-Lam Coupling
Table 3: Comparison of Conditions for the N-Arylation of Imidazole with Phenylboronic Acid
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | Pyridine | None | CH₂Cl₂ | Room Temp | 85 |
| 2 | CuI | TMEDA | K₂CO₃ | DMF | 100 | 78 |
| 3 | Cu(OAc)₂ | None | Et₃N | CH₂Cl₂ | Room Temp | 65 |
| 4 | CuCl₂ | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 80 | 92 |
Experimental Protocols
-
Reaction Setup: To a vial, add the N-H containing substrate (1.0 equiv), the functionalized phenylboronic acid (1.5 equiv), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a magnetic stir bar.
-
Solvent and Additives: Add the solvent (e.g., CH₂Cl₂) and any necessary ligand (e.g., pyridine, 2.0 equiv) or base.
-
Reaction: Stir the reaction mixture, open to the air, at the desired temperature (often room temperature). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the copper salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Section 3: Purification of Functionalized Phenylboronic Acids
Proper purification of the final product and the boronic acid starting material is critical for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How can I remove boroxine impurities from my phenylboronic acid?
A1: Boroxines can be hydrolyzed back to the corresponding boronic acid. Recrystallization from a solvent mixture containing water is often effective. Alternatively, dissolving the crude boronic acid in a solvent and washing with a small amount of water can help break up the boroxine.
Q2: What is the best way to remove unreacted boronic acid after my coupling reaction?
A2: An acid-base extraction is a highly effective method. By washing the organic reaction mixture with an aqueous base (e.g., 1M NaOH), the acidic boronic acid is converted to its water-soluble boronate salt and is extracted into the aqueous layer. The desired, typically neutral, product remains in the organic layer.
Experimental Protocols
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of NaOH.
-
Separation: Separate the aqueous and organic layers. Repeat the aqueous wash two more times.
-
Work-up: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product, free of boronic acid impurities.
-
Dissolution: Dissolve the crude boronic acid containing boroxine in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Visualizations of Reaction Pathways
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Suzuki-Miyaura Cycle and Side Reactions
Diagram 2: Chan-Lam Coupling Catalytic Cycle
Chan-Lam Coupling Catalytic Cycle
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent deboronation of 3-Allylaminocarbonylphenylboronic acid
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the deboronation of 3-Allylaminocarbonylphenylboronic acid during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for 3-Allylaminocarbonylphenylboronic acid?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For 3-Allylaminocarbonylphenylboronic acid, this results in the formation of N-allylbenzamide as a byproduct. This process consumes your starting material, reduces the yield of desired reactions (like Suzuki-Miyaura coupling), and introduces impurities that can complicate purification. The electron-withdrawing nature of the meta-substituted aminocarbonyl group makes this particular boronic acid susceptible to this decomposition pathway.
Q2: What are the primary factors that cause deboronation?
A2: The propensity for deboronation is highly dependent on reaction conditions.[1] Key factors include:
-
pH: The reaction is highly pH-dependent and can be catalyzed by both acids and bases.[1][2][3] For arylboronic acids with electron-withdrawing groups, decomposition is often accelerated under basic conditions.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.[5]
-
Solvent: The presence of water or other protic solvents can facilitate protodeboronation by providing a proton source.[1][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation pathways.[5]
-
Catalyst Turnover: In cross-coupling reactions, if the catalytic cycle is slow, the competing deboronation side reaction has more time to occur.[1]
Q3: How can I detect and quantify the extent of deboronation in my sample?
A3: Several analytical techniques can be used:
-
NMR Spectroscopy: This is a direct method to observe the integrity of your sample. In ¹H NMR, the appearance and integration of signals corresponding to the byproduct N-allylbenzamide will indicate deboronation.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a highly sensitive method to separate the boronic acid from its deboronated byproduct and confirm their identities by their mass-to-charge ratio.[6]
-
HPLC with UV or Fluorescence Detection: HPLC can quantify the purity of the boronic acid.[7] A specialized method involves post-column derivatization with alizarin, which forms a fluorescent complex specifically with boronic acids, allowing for selective detection.[8][9]
-
Melting Point: A melting point that is broad or depressed compared to the literature value (221-226 °C) can suggest the presence of impurities, including the deboronated product.[5][10][11]
Q4: What are the recommended storage conditions for 3-Allylaminocarbonylphenylboronic acid?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated area.[5] For optimal shelf-life, refrigeration at 2-8°C is recommended.[10][11] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.
Q5: What is the most effective general strategy to prevent deboronation during a reaction?
A5: The most robust strategy is to convert the boronic acid into a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][5] MIDA boronates are particularly effective as they are exceptionally stable and participate in "slow-release" cross-coupling, where the active boronic acid is generated in situ at a low concentration, minimizing the opportunity for it to decompose via protodeboronation.[1][12][13]
Troubleshooting Guide: Deboronation in Suzuki-Miyaura Coupling
This guide addresses the common problem of low product yield and significant byproduct formation when using 3-Allylaminocarbonylphenylboronic acid.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired cross-coupling product and significant formation of N-allylbenzamide. | 1. Inappropriate Reaction pH / Strong Base: Strong bases (e.g., NaOH, KOH) significantly accelerate base-catalyzed protodeboronation.[3][14] | • Use a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]• Screen different bases to find the optimal balance between reactivity and stability. |
| 2. Presence of Water: Water acts as a proton source for protodeboronation.[1] | • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.• If aqueous conditions are necessary, consider using a boronic acid derivative. | |
| 3. High Reaction Temperature: The rate of deboronation increases with temperature. | • Lower the reaction temperature. While this may slow the desired reaction, it often slows the deboronation rate more significantly.[5] | |
| 4. Suboptimal Catalyst System: A slow catalytic turnover rate allows the competing deboronation reaction to dominate.[1] | • Use a highly active palladium catalyst system. Consider Pd(0) sources like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote rapid catalytic turnover.[5]• A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. | |
| 5. Presence of Oxygen: Oxygen can degrade both the boronic acid and the palladium catalyst. | • Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5] | |
| 6. Inherent Instability: The free boronic acid is intrinsically susceptible to decomposition under the reaction conditions. | • (Recommended) Convert the boronic acid to a more stable pinacol ester or MIDA boronate prior to the coupling reaction. This provides a slow release of the active species, keeping its concentration low and minimizing decomposition.[1][5][12] |
Data Presentation
Table 1: Qualitative Stability Comparison of Boronic Acid Forms
This table provides a general comparison of the relative stability of arylboronic acids and their common derivatives under different conditions.
| Compound Form | Storage Stability (Solid) | Stability in Anhydrous Organic Solvent | Stability in Aqueous Base (e.g., K₃PO₄) | Stability in Aqueous Strong Base (e.g., NaOH) |
| Free Boronic Acid | Moderate | Moderate | Low to Moderate | Very Low |
| Pinacol Ester | High | High | Moderate | Low |
| MIDA Boronate | Very High | Very High | High (slow release) | High (slow release) |
| Trifluoroborate Salt | High | High | High | Moderate |
Experimental Protocols
Protocol 1: Preparation of 3-Allylaminocarbonylphenylboronic Acid Pinacol Ester
This protocol converts the boronic acid to its more stable pinacol ester derivative.
-
Reagents & Setup:
-
3-Allylaminocarbonylphenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene or THF
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add the boronic acid, pinacol, and a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water generated from the esterification will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If needed, purify by column chromatography on silica gel.
-
Protocol 2: Preparation of 3-Allylaminocarbonylphenylboronic Acid MIDA Ester
This protocol provides an air-stable, slow-release version of the boronic acid.[13]
-
Reagents & Setup:
-
3-Allylaminocarbonylphenylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Anhydrous DMSO or DMF
-
Round-bottom flask.
-
-
Procedure:
-
Dissolve the boronic acid and N-methyliminodiacetic acid in a minimal amount of anhydrous DMSO or DMF.
-
Heat the mixture at 80-100 °C for 1-2 hours under vacuum or with a stream of dry nitrogen to remove the water formed during the reaction.
-
The reaction progress can be monitored by NMR or LC-MS.
-
Upon completion, the product can often be precipitated by adding a non-polar solvent and collected by filtration. The crude MIDA boronate is typically a stable solid that can be purified by recrystallization.
-
Visualizations
Figure 1. A troubleshooting workflow for diagnosing and solving issues related to the deboronation of arylboronic acids.
Figure 2. Logical pathways showing how conversion to stable derivatives prevents deboronation and promotes successful cross-coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. 3-Aminocarbonylphenylboronic acid CAS#: 351422-73-6 [m.chemicalbook.com]
- 11. 3-Aminocarbonylphenylboronic acid 351422-73-6 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Catalyst selection for efficient reactions with 3-Allylaminocarbonylphenylboronic acid
Welcome to the technical support center for reactions involving 3-Allylaminocarbonylphenylboronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and successful reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for 3-Allylaminocarbonylphenylboronic acid?
A1: The most common and suitable reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N or C-O bond formation.[1][2][3] The choice depends on the desired final product. Due to the presence of the amide group, careful selection of catalysts and conditions is crucial for optimal results.
Q2: Can the allyl or amide group on the boronic acid interfere with the coupling reaction?
A2: Yes, both functional groups can potentially influence the reaction. The amide group might coordinate with the metal catalyst, affecting its activity. The allyl group's double bond is generally stable under typical Suzuki-Miyaura conditions but could be a site for side reactions under certain catalytic systems. For Chan-Lam couplings, the amide N-H bond could compete with the desired amine or alcohol coupling partner, requiring careful condition optimization.
Q3: What are the common side reactions to watch out for?
A3: The most prevalent side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can be catalyzed by base or metal salts.[4]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[2]
-
β-Hydride Elimination: If coupling with an alkyl halide that has β-hydrogens, this can lead to the formation of an alkene byproduct.[2]
Q4: How should I store 3-Allylaminocarbonylphenylboronic acid?
A4: Like most boronic acids, it should be stored in a cool, dry place, away from light and moisture to prevent degradation, primarily through protodeboronation. Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing poor yields, a systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Homocoupling of Boronic Acid
Homocoupling (B(OH)₂-Ar-Ar-B(OH)₂) is a common byproduct.
-
Cause: This side reaction is often promoted by the presence of molecular oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) or directly participate in the coupling mechanism.[2] Using a Pd(II) precatalyst without complete reduction to the active Pd(0) species can also lead to homocoupling.[2]
-
Solution:
-
Thorough Degassing: Ensure the solvent and reaction vessel are rigorously degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in-situ reduction step.[5]
-
Reaction Additives: In some cases, adding a small amount of a reducing agent or a phosphine ligand can help maintain the palladium in its Pd(0) state.
-
Issue 3: Protodeboronation of 3-Allylaminocarbonylphenylboronic acid
Losing the boronic acid functional group to a proton source is a frequent issue.
-
Cause: Protodeboronation can be uncatalyzed (reaction with water) or catalyzed by acid or base.[4] The amide functionality on your substrate might influence the local pH or interact with the base, potentially exacerbating the issue.
-
Solution:
-
Choice of Base: Use a milder base. While strong bases like hydroxides can be effective, they can also promote protodeboronation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), which are often effective and less harsh.[6] Anhydrous fluoride sources like KF can also be used.[5]
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, a primary proton source.
-
Reaction Temperature: Avoid unnecessarily high temperatures, as they can accelerate the rate of protodeboronation.
-
Catalyst and Condition Selection Tables
The following tables summarize common starting conditions for cross-coupling reactions. Note that these are general recommendations and may require optimization for 3-Allylaminocarbonylphenylboronic acid.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Option 1: Standard | Option 2: For Amides | Option 3: For Chlorides |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | (IPr)Pd(allyl)Cl (1-3 mol%)[7] | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | None | None | SPhos or XPhos (4-10 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene or THF | Dioxane or t-BuOH |
| Temperature | 80-100 °C | Room Temp to 80 °C | 100-120 °C |
| Typical Yield | 70-95% | 80-99% | 65-90% |
Table 2: Recommended Conditions for Chan-Lam Coupling (N-Arylation)
| Component | Option 1: Standard | Option 2: Mild Conditions |
| Catalyst | Cu(OAc)₂ (10-20 mol%) | CuI (5-10 mol%) |
| Ligand | Pyridine or TMEDA (2-4 equiv.) | None or Phenanthroline (10-20 mol%) |
| Base | Et₃N or K₂CO₃ (2 equiv.) | 2,6-Lutidine (2 equiv.)[8] |
| Solvent | Dichloromethane (DCM) or Toluene | Methanol or Acetonitrile |
| Atmosphere | Air (open flask)[1] | Air or Oxygen |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Typical Yield | 60-93%[1] | 70-90% |
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the reaction between 3-Allylaminocarbonylphenylboronic acid and an aryl bromide.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Methodology:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add 3-Allylaminocarbonylphenylboronic acid (e.g., 0.6 mmol, 1.2 equiv.), the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), and the chosen base (e.g., K₂CO₃, 1.1 mmol, 2.2 equiv.).[6]
-
Degassing: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane:water mixture) via syringe.
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst (and ligand, if separate) in a small amount of degassed solvent and add it to the reaction mixture via syringe. For example, add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is key to troubleshooting. The base is crucial for activating the boronic acid for the transmetalation step.[6][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Technical Support Center: 3-Allylaminocarbonylphenylboronic Acid in Catalytic Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3-Allylaminocarbonylphenylboronic acid in chemical reactions, with a focus on solvent effects in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a solvent for a Suzuki-Miyaura coupling reaction with 3-Allylaminocarbonylphenylboronic acid?
A1: The choice of solvent is critical and can significantly influence reaction yield and rate. Key considerations include:
-
Solubility: The solvent system must effectively dissolve the 3-Allylaminocarbonylphenylboronic acid, the coupling partner (e.g., an aryl halide), and the catalyst. Often, a mixture of an organic solvent and an aqueous solution is used to dissolve both the organic reagents and the inorganic base.[1]
-
Boiling Point: The reaction temperature is a crucial parameter, and the solvent's boiling point should be appropriate for the desired reaction temperature.
-
Aprotic vs. Protic: Aprotic solvents are generally preferred to minimize the risk of protodeboronation, a common side reaction.[1] However, aqueous bases are frequently used, making a biphasic system common.
-
Catalyst and Ligand Compatibility: The solvent can influence the stability and activity of the palladium catalyst and phosphine ligands.
Q2: My Suzuki-Miyaura coupling reaction with 3-Allylaminocarbonylphenylboronic acid is giving low to no yield. What are the first things to check?
A2: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check should include:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in-situ. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[1]
-
Reagent Quality: Verify the purity of all reagents, including the 3-Allylaminocarbonylphenylboronic acid and the aryl halide. Boronic acids can degrade over time.
-
Base and Solvent System: The choice of base is interdependent with the solvent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential.
Q3: I am observing significant protodeboronation of my 3-Allylaminocarbonylphenylboronic acid. How can this be minimized?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. To minimize it:
-
Use Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents can significantly reduce its occurrence.[1]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation. These derivatives can sometimes be purified by silica gel chromatography and may give higher yields in coupling reactions.[2]
Q4: Are there any potential side reactions involving the allyl or aminocarbonyl groups on 3-Allylaminocarbonylphenylboronic acid?
A4: While the primary concern is often the reactivity of the boronic acid group, the functional groups on the phenyl ring can potentially participate in side reactions.
-
Allyl Group: Under certain palladium-catalyzed conditions, allyl groups can undergo reactions. However, in a typical Suzuki-Miyaura coupling focused on the C-B bond, the allyl group is generally stable.
-
Aminocarbonyl Group (Amide): Amide bonds are generally stable under Suzuki-Miyaura conditions. However, N-C bond activation of amides can occur under specific catalytic systems, though this is not a common side reaction in standard Suzuki couplings.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium source and ligand. Consider an air-stable precatalyst. |
| Oxygen contamination | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[1] | |
| Suboptimal solvent system | Screen different solvents or solvent mixtures (e.g., Dioxane/water, Toluene/water, THF/water) to ensure all components are sufficiently soluble.[1] | |
| Significant Protodeboronation | Presence of protic sources | Use anhydrous solvents and reagents. |
| Base is too strong | Switch to a milder base such as K₂CO₃, KF, or Cs₂CO₃. | |
| High reaction temperature | Optimize the temperature; sometimes lower temperatures can suppress side reactions. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure rigorous degassing of the reaction mixture.[1] |
| Choice of palladium source | A Pd(0) source like Pd(PPh₃)₄ may be preferable to some Pd(II) sources.[1] | |
| Dehalogenation of Aryl Halide | Protic solvent with a strong base | Switch to an aprotic solvent system.[1] |
| Ligand choice | Experiment with different phosphine ligands, as they can influence the rates of competing reaction pathways. |
Data on Solvent Effects in Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (Organic:Water) | Advantages | Disadvantages |
| Dioxane / Water | 4:1 to 10:1 | Good for a wide range of substrates; high boiling point allows for higher reaction temperatures.[5] | Dioxane is a suspected carcinogen and has a high freezing point. |
| Toluene / Water | 4:1 to 10:1 | High boiling point, effective for many couplings. | Can lead to poor solubility of some polar substrates or bases. |
| THF / Water | 4:1 to 10:1 | Lower boiling point, suitable for reactions at moderate temperatures. | Lower boiling point may limit the reaction temperature. |
| Ethanol / Water | 1:1 to 3:1 | "Green" solvent, often effective and can simplify workup.[6] | Lower boiling point; may not be suitable for less reactive substrates. |
| DMF / Water | 1:1 | Highly polar, can be effective for poorly soluble substrates.[7] | High boiling point can make removal difficult; can decompose at high temperatures. |
| Acetonitrile (MeCN) / Water | Varies | Polar solvent that can sometimes alter reaction selectivity.[8] | May not be as generally applicable as other systems. |
Experimental Protocols
The following is a general starting protocol for a Suzuki-Miyaura coupling reaction involving 3-Allylaminocarbonylphenylboronic acid. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) will likely be necessary for a given aryl halide.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Allylaminocarbonylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-Allylaminocarbonylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving 3-Allylaminocarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving 3-Allylaminocarbonylphenylboronic acid?
A1: Scaling up reactions with 3-Allylaminocarbonylphenylboronic acid presents challenges common to many boronic acids. Key issues include:
-
Instability : Boronic acids can be susceptible to degradation pathways like protodeboronation (loss of the boronic acid group), oxidation, and polymerization, which can be exacerbated by heat, base, or certain metals during a reaction.[1]
-
Formation of Boroxines : Like other arylboronic acids, this compound can reversibly form a cyclic anhydride called a boroxine through dehydration. This can affect reactivity and stoichiometry.[2]
-
Purification Difficulties : The polarity of the molecule, due to the amide and boronic acid groups, can make purification challenging. Boronic acids often streak on standard silica gel chromatography and can be difficult to crystallize.[3][4]
-
Exothermic Events : The preparation of boronic acids, often through lithiation and borylation, can be highly exothermic and difficult to manage on a large scale in standard batch reactors.[3]
-
Reaction Kinetics and Mixing : Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients, resulting in increased side product formation and incomplete conversion.[3]
Q2: My scale-up reaction is showing significant protodeboronation byproducts. How can this be minimized?
A2: Protodeboronation is a common side reaction for boronic acids, especially with heat or in the presence of aqueous base.[1] To minimize this:
-
Use Anhydrous Conditions : Ensure all solvents and reagents are rigorously dried, as water can facilitate this side reaction.
-
Control Temperature : Avoid excessive temperatures. If possible, run the reaction at the lowest effective temperature.
-
Protect the Boronic Acid : Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[1] MIDA boronates are particularly useful as they are air-stable solids and can slowly release the active boronic acid under the reaction conditions.[1]
-
Limit Exposure to Strong Base : Minimize the time the boronic acid is exposed to basic aqueous conditions, especially at elevated temperatures.
Q3: What are the recommended methods for purifying 3-Allylaminocarbonylphenylboronic acid and its derivatives on a large scale?
A3: Large-scale purification requires moving beyond standard laboratory chromatography. Consider the following methods:
-
Recrystallization : If the product is a solid, screening for a suitable recrystallization solvent system is often the most effective and scalable method.[5]
-
Acid-Base Extraction : Boronic acids are acidic and can be converted into their corresponding boronate salts with a base. This allows for extraction into an aqueous layer, separating them from non-acidic impurities. The pure boronic acid can then be regenerated by acidifying the aqueous layer and extracting the product.[6]
-
Adduct Formation : Boronic acids can form stable, crystalline adducts with compounds like diethanolamine.[4][7] These adducts can be easily isolated by filtration and the free boronic acid can be liberated when needed.[7]
-
Alternative Chromatography : If chromatography is unavoidable, consider using neutral alumina or boric acid-impregnated silica gel, which can reduce the streaking and over-adsorption commonly seen with boronic acids on standard silica.[5][8]
Q4: I am using 3-Allylaminocarbonylphenylboronic acid in a Suzuki-Miyaura coupling reaction, but the yield is poor at scale. What should I troubleshoot?
A4: Poor yield in a scaled-up Suzuki-Miyaura coupling can stem from several factors. A logical troubleshooting workflow is essential. Key areas to investigate include:
-
Catalyst Activity : Ensure the palladium catalyst is active. Catalyst deactivation can be more pronounced at scale.
-
Base Selection : The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9][10] The base's strength and solubility can impact the reaction rate and side reactions.
-
Solvent System : Ensure adequate solubility of all reactants. A mixture of an organic solvent (like DMF, dioxane, or toluene) and water is often used.[9]
-
Oxygen Removal : Thoroughly degas the reaction mixture. Residual oxygen can oxidize the palladium catalyst, rendering it inactive.
-
Reagent Purity : Verify the purity of the boronic acid and the coupling partner. Impurities can interfere with the catalytic cycle.
Q5: What are the key safety precautions for handling large quantities of 3-Allylaminocarbonylphenylboronic acid?
A5: Handling large quantities of any chemical requires stringent safety protocols. For boronic acids:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves (e.g., butyl rubber), and a lab coat.[11][12]
-
Respiratory Protection : To prevent inhalation of dust, use a respirator with a particulate filter (e.g., P2) or conduct manipulations in a well-ventilated area like a fume hood.[12][13]
-
Containment : Use appropriate containment measures to avoid generating dust during transfers.[14]
-
Spill Management : Have a spill kit ready. For solid spills, vacuum or sweep up the material carefully to avoid creating dust and place it in a suitable disposal container.[14]
-
Disposal : Dispose of waste according to local, state, and federal regulations.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | 1. Reagent Instability : Boronic acid degrading before or during the reaction.[1] 2. Poor Temperature Control : Localized overheating causing degradation.[3] 3. Insufficient Mixing : Inadequate agitation leading to incomplete reaction.[3] 4. Catalyst Deactivation : Palladium catalyst oxidized or poisoned. | 1. Check purity of the starting material. Consider converting to a more stable boronate ester (e.g., MIDA) for the reaction.[1] 2. Implement more efficient reactor cooling and control the rate of reagent addition. 3. Improve agitation speed or use a reactor with better mixing capabilities. 4. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
| High Levels of Impurities | 1. Protodeboronation : Loss of the boronic acid moiety.[4] 2. Homocoupling : Reaction of two molecules of the boronic acid or two molecules of the coupling partner.[3] 3. Residual Starting Materials : Incomplete conversion. | 1. Use anhydrous solvents and reagents. Minimize reaction time and temperature. 2. Optimize the stoichiometry of the reactants. Ensure slow addition of reagents. 3. See "Low Yield" solutions. Re-evaluate reaction time and temperature. |
| Purification Challenges | 1. Product is an Oil/Wax : Difficulty in crystallization.[3] 2. Streaking on Silica Gel : Strong adsorption of the boronic acid to the stationary phase.[4][8] 3. Co-elution of Impurities : Similar polarity between product and byproducts. | 1. Attempt purification via derivatization (e.g., diethanolamine adduct) or acid-base extraction.[4][6] 2. Use neutral alumina or boric acid-treated silica gel for column chromatography.[8] 3. Optimize the chromatographic mobile phase or use an alternative purification technique like recrystallization.[5] |
Visualized Workflows and Logic
Experimental Protocols
Protocol 1: Illustrative Scale-Up of a Suzuki-Miyaura Coupling Reaction
Disclaimer : This is a generalized protocol and must be optimized for your specific aryl halide and system. All operations should be performed in a suitable chemical reactor by trained personnel.
Reaction : Aryl-Br + 3-Allylaminocarbonylphenylboronic acid → Aryl-(3-Allylaminocarbonylphenyl)
Materials :
-
Aryl Bromide (1.0 eq.)
-
3-Allylaminocarbonylphenylboronic acid (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01 eq.)
-
Base (e.g., K₂CO₃, 2.5 eq.)
-
Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1)
Procedure :
-
Reactor Setup : Equip a clean, dry reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Inerting : Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes.
-
Charging Reagents : Under a positive pressure of inert gas, charge the reactor with the Aryl Bromide, 3-Allylaminocarbonylphenylboronic acid, and the base (K₂CO₃).
-
Solvent Addition : Add the degassed solvent system to the reactor. Begin stirring to create a slurry.
-
Degassing : Sparge the reaction mixture with inert gas for another 20-30 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition : Add the palladium catalyst to the mixture under a strong inert gas flow.
-
Heating : Heat the reaction mixture to the target temperature (e.g., 80-90 °C) and maintain with good agitation.
-
Monitoring : Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.
-
Work-up (Once complete) : a. Cool the reactor to room temperature. b. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). c. Filter the mixture to remove the inorganic base. d. Transfer the filtrate to a separatory funnel and wash with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) to yield the pure coupled product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. carlroth.com [carlroth.com]
- 12. wilsonsalt.com [wilsonsalt.com]
- 13. laballey.com [laballey.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Analytical techniques for monitoring 3-Allylaminocarbonylphenylboronic acid reactions
Welcome to the technical support center for analytical techniques related to 3-Allylaminocarbonylphenylboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions involving 3-Allylaminocarbonylphenylboronic acid?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is ideal for quantitative analysis of reaction progress, tracking the consumption of starting materials and the formation of products.[1] NMR, particularly ¹H and ¹¹B NMR, provides detailed structural information, confirming the integrity of the boronic acid group and other structural features of the molecule throughout the reaction.[3][4][5] For more detailed analysis, coupling HPLC with Mass Spectrometry (LC-MS) can provide molecular weight information for reactants, products, and any impurities.[1][6]
Q2: I'm performing a Suzuki-Miyaura coupling reaction. What specific side products should I be looking for?
A2: In Suzuki-Miyaura coupling reactions, a common side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[7] For 3-Allylaminocarbonylphenylboronic acid, this would result in the formation of N-allylbenzamide. Another potential side product is from homocoupling , where two molecules of the boronic acid react with each other. It is crucial to monitor for these species to accurately assess reaction efficiency.[7]
Q3: Can I use ¹¹B NMR to monitor my reaction in situ?
A3: Yes, ¹¹B NMR spectroscopy is a powerful and convenient tool for the in situ monitoring of reactions involving boronic acids.[3][4][8] It allows for direct observation of the boron center. A change in the chemical shift can indicate the transformation of the boronic acid into a boronate ester or other derivatives.[3][4] This technique is particularly useful for studying reaction kinetics and equilibria without the need for sample workup.[8]
Q4: My boronic acid appears to be degrading during HPLC analysis. What could be the cause?
A4: Boronic acids, and their ester derivatives, can be susceptible to hydrolysis, especially in the reversed-phase HPLC mobile phases which often contain water.[9] Pinacolboronate esters, for example, are known to hydrolyze back to the corresponding boronic acid on-column.[9] To minimize this, consider using a mobile phase with a lower water content, a faster gradient, or preparing your sample in an aprotic, anhydrous solvent like acetonitrile.[7][9]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for Boronic Acid | Secondary Silanol Interactions: The acidic boronic acid group can interact with residual silanol groups on the silica-based column packing.[10] | 1. Modify Mobile Phase: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol ionization.[11] 2. Use a Specialized Column: Employ a base-deactivated or end-capped column designed to minimize silanol interactions.[11] |
| Variable Retention Times | 1. Temperature Fluctuations: Inconsistent column temperature affects analyte retention.[11] 2. Mobile Phase Inconsistency: Improperly mixed or degassed mobile phase leads to shifting compositions.[12] 3. Column Degradation: The stationary phase may be degrading over time. | 1. Use a Column Oven: Maintain a stable temperature throughout the analysis.[11] 2. Prepare Fresh Mobile Phase: Ensure solvents are thoroughly mixed and degassed daily.[11][12] 3. Flush or Replace Column: Flush the column with a strong solvent or replace it if performance does not improve.[7] |
| Appearance of Unexpected Peaks | 1. On-Column Hydrolysis: As mentioned in the FAQ, the boronic acid or its esters may hydrolyze.[9] 2. Protodeboronation: The C-B bond can cleave, especially under harsh pH conditions.[7] 3. Sample Degradation: The sample may be degrading in the autosampler. | 1. Adjust HPLC Method: Use a non-aqueous or low-aqueous mobile phase if compatible with your separation.[7][9] 2. Analyze by LC-MS: Identify the molecular weights of unknown peaks to diagnose side reactions.[7] 3. Cool Autosampler: Keep the autosampler tray cooled to maintain sample integrity.[7] |
NMR Analysis
| Problem | Potential Cause | Suggested Solution |
| Broad Aromatic or Amide Signals | Paramagnetic Impurities: Residual palladium catalyst from a coupling reaction can cause significant peak broadening.[7] | Filter the Sample: Pass the NMR sample through a small plug of celite or silica gel in a Pasteur pipette to remove paramagnetic species before analysis.[7] |
| Disappearance of B(OH)₂ Protons | Solvent Exchange: The acidic protons on the boronic acid group rapidly exchange with deuterium from residual water in the NMR solvent (e.g., D₂O in DMSO-d₆). | This is a normal phenomenon and confirms the presence of exchangeable protons. Do not rely on the integration of these protons for quantification. Use a very dry solvent if observation is critical. |
| Difficulty Quantifying Conversion | Overlapping Signals: The signals for the starting material and product may overlap, making accurate integration difficult. | 1. Identify Non-Overlapping Peaks: Use distinct, well-resolved signals for both the reactant and product for quantification. The allyl protons may be suitable for this purpose. 2. Use an Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with a clean, isolated signal for accurate quantification.[7] |
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general method for monitoring the consumption of 3-Allylaminocarbonylphenylboronic acid and the formation of a biaryl product.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 10% B, ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Reaction Sampling:
-
At specified time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of acetonitrile to stop the reaction and precipitate the catalyst.[1]
-
Vortex the mixture and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the prepared sample. Calculate the percent conversion by comparing the peak area of the starting material to the sum of the areas of the starting material and product.[1]
Protocol 2: ¹H and ¹¹B NMR Analysis
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction.
-
Remove the solvent under reduced pressure or with a stream of nitrogen.
-
Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution through a celite plug into an NMR tube to remove any particulate matter or paramagnetic catalyst.[7]
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Identify characteristic peaks for the starting material (e.g., allyl protons, specific aromatic protons) and the product.
-
Use the integration of non-overlapping peaks to determine the relative ratio of starting material to product.
-
-
¹¹B NMR Acquisition:
-
Acquire a boron-11 spectrum.
-
The sp²-hybridized boron of the starting boronic acid will have a characteristic chemical shift.[4]
-
Monitor for the appearance of new signals or shifts in the existing signal that would indicate a change in the boron's chemical environment (e.g., formation of a boronate complex).[4][8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Phenylboronic Acid Derivatives in Sensing Applications: Spotlight on 3-Allylaminocarbonylphenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate molecular recognition element is paramount for the development of robust and selective sensors. Phenylboronic acids have emerged as a versatile class of synthetic receptors, particularly for the detection of cis-diol-containing molecules such as carbohydrates, glycoproteins, and catechols. This guide provides a comparative overview of 3-Allylaminocarbonylphenylboronic acid and other key phenylboronic acid derivatives used in sensing, supported by experimental data and detailed protocols.
Introduction to Phenylboronic Acid-Based Sensing
Phenylboronic acids reversibly bind with 1,2- or 1,3-diols to form stable cyclic esters. This interaction forms the basis of their use in various sensing platforms, including fluorescent, colorimetric, and electrochemical sensors. The binding affinity and selectivity can be modulated by introducing different substituents on the phenyl ring, leading to a diverse family of boronic acid-based sensors with tailored properties.
Performance Comparison of Phenylboronic Acid Derivatives
The performance of a phenylboronic acid-based sensor is dictated by several key parameters, including its sensitivity, selectivity, limit of detection (LOD), and response time. While direct comparative studies on 3-Allylaminocarbonylphenylboronic acid are limited in publicly available literature, we can infer its potential performance by comparing it with structurally similar and widely used derivatives. The allyl group in 3-Allylaminocarbonylphenylboronic acid offers a reactive handle for polymerization or surface immobilization, making it an attractive candidate for the development of hydrogel-based sensors and sensor arrays.
Here, we compare the performance of sensors based on key phenylboronic acid derivatives for the detection of glucose, a critical analyte in biomedical diagnostics.
| Phenylboronic Acid Derivative | Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Key Findings & Selectivity | Reference |
| 3-Aminophenylboronic Acid (3-APBA) | Liquid Crystal-based | Glucose | 0.1 mM | - | High selectivity against cholesterol, hemoglobin, and urea. Stable for 40 days. | [1] |
| 3-Aminophenylboronic Acid (3-APBA) | Fluorescent Carbon Dots | Galactose | 6.2 µM | 0 - 500 µM | Selective for galactose over fructose and glucose due to a higher number of cis-diol units in galactose. | [2] |
| 3-Acrylamidophenylboronic Acid (3-APB) | Holographic | Glucose | Not Specified | 79–540 mg/dL | Able to measure glucose in whole blood and plasma. No interference from common drugs. | [1] |
| 3-Acrylamidophenylboronic Acid (3-APB) & 5-Fluoro-2-acrylamidophenylboronic Acid | Hydrogel | Glucose | - | 0 - 50 mM | Increased selectivity for glucose over lactate at physiological pH. | [2] |
| Dibis(boronic acid) derivative | Fluorescent | Glucose | - | - | Binding constant for glucose (3980 M⁻¹) was 12-fold greater than for fructose and 25-fold greater than for galactose. | [3] |
Signaling Pathways and Experimental Workflows
The interaction between a phenylboronic acid derivative and a cis-diol-containing analyte can be transduced into a measurable signal through various mechanisms. A common approach involves fluorescence modulation.
The diagram above illustrates a common "turn-on" fluorescent sensing mechanism. In the unbound state, the fluorescence of the fluorophore is quenched. Upon binding of a cis-diol analyte to the boronic acid receptor, a conformational change occurs, disrupting the quenching process and leading to an increase in fluorescence intensity.
Below is a typical workflow for evaluating the performance of a phenylboronic acid-based sensor for glucose detection.
Experimental Protocols
General Protocol for Synthesis of Arylboronic Acid Fluorescent Probes
This protocol outlines a general procedure for the synthesis of a fluorescent arylboronic acid derivative.
Materials:
-
Starting aryl halide (e.g., bromobenzyl alcohol)
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Solvent (e.g., dioxane)
-
Fluorescent dye with a reactive group (e.g., amine-reactive succinimidyl ester)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Borylation: The aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding pinacol boronate ester. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection: The pinacol protecting group is removed by transesterification with a diol in a suitable solvent, or by hydrolysis under acidic or basic conditions to yield the free boronic acid.
-
Conjugation to Fluorophore: The phenylboronic acid derivative containing a suitable functional group (e.g., an amine or carboxylic acid) is then conjugated to a fluorescent dye. For example, an aminophenylboronic acid can be reacted with an NHS-ester of a fluorophore in a suitable solvent like DMF with a non-nucleophilic base.
-
Final Purification: The final fluorescent probe is purified by chromatography or recrystallization.
For a more detailed synthesis protocol, refer to the procedures described in the literature for specific derivatives.[4][5]
General Protocol for Glucose Sensing using a Fluorescent Phenylboronic Acid Probe
This protocol describes a general method for measuring glucose concentration using a fluorescent phenylboronic acid sensor.
Materials:
-
Fluorescent phenylboronic acid probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Glucose stock solution (e.g., 1 M in buffer)
-
Other saccharide solutions for selectivity testing (e.g., fructose, galactose)
-
Fluorescence spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of glucose solutions of known concentrations by serial dilution of the stock solution in the buffer.
-
Prepare solutions of interfering sugars at the same concentrations for selectivity studies.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
-
Fluorescence Measurements:
-
To a cuvette, add the working solution of the fluorescent probe.
-
Record the initial fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Add a known volume of a glucose solution to the cuvette, mix thoroughly, and allow the system to equilibrate.
-
Record the fluorescence intensity again.
-
Repeat the addition of glucose to obtain a titration curve.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of glucose concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) from the calibration curve (e.g., 3σ/slope).
-
Repeat the experiment with other sugars to assess the selectivity of the sensor.
-
For specific instrumental settings and data analysis methods, refer to the protocols outlined in relevant research articles.[6][7]
Conclusion
Phenylboronic acid derivatives are powerful tools for the development of sensors for biologically relevant diol-containing molecules. While 3-Allylaminocarbonylphenylboronic acid holds promise due to its potential for easy immobilization, further research is needed to fully characterize its performance in sensing applications. The comparative data and protocols provided in this guide offer a valuable resource for researchers in selecting and developing phenylboronic acid-based sensors for their specific needs. The continued exploration of novel derivatives and sensing platforms will undoubtedly lead to more sensitive, selective, and robust analytical tools for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Functional Groups on Phenylboronic Acid in Catalysis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of catalysts is paramount to achieving optimal reaction outcomes. Phenylboronic acids are a cornerstone of modern catalysis, particularly in cross-coupling reactions that form the backbone of many synthetic endeavors. The seemingly subtle variation of functional groups on the phenyl ring can dramatically influence catalytic efficiency, substrate scope, and overall reaction yield. This guide provides an objective, data-driven comparison of the performance of variously functionalized phenylboronic acids in two of the most powerful and widely used catalytic reactions: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation.
This analysis, supported by experimental data, aims to elucidate the impact of electronic and steric effects of substituents on catalytic performance, offering a practical resource for catalyst selection and reaction optimization.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a pillar of modern organic synthesis.[1] The electronic nature of the substituent on the phenylboronic acid plays a critical role in the transmetalation step of the catalytic cycle.
Quantitative Data Summary
The following table summarizes the performance of phenylboronic acids with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) in the Suzuki-Miyaura coupling of 4-bromoanisole.
| Phenylboronic Acid Derivative | Functional Group | Electronic Effect | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-90 | 2-12 | ~96 | [2][3] |
| Phenylboronic acid | -H | Neutral | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-90 | 2-12 | ~95 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Electron-Withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | ~92 | [4] |
| 4-(Methoxycarbonyl)phenylboronic acid | -COOCH₃ | Electron-Withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | ~88 | [4] |
Analysis:
Generally, phenylboronic acids bearing electron-donating groups tend to exhibit higher reactivity and afford better yields in Suzuki-Miyaura couplings.[1] The electron-rich aryl group facilitates the transmetalation step with the palladium center. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down this key step. However, with appropriate optimization of the catalyst system (e.g., using more electron-rich and bulky phosphine ligands like SPhos), high yields can still be achieved with electron-deficient phenylboronic acids.[4]
Performance Comparison in Chan-Lam N-Arylation
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, typically using a copper catalyst.[5] This reaction is known for its operational simplicity, often proceeding under mild conditions and open to the air. The electronic properties of the phenylboronic acid substituent also significantly influence the outcome of this transformation.
Quantitative Data Summary
The following table presents a comparative analysis of functionalized phenylboronic acids in the Chan-Lam N-arylation of imidazole.
| Phenylboronic Acid Derivative | Functional Group | Electronic Effect | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 48 | High | [4] |
| Phenylboronic acid | -H | Neutral | [Cu(OH)·TMEDA]₂Cl₂ | None | Methanol | Reflux | 3-5 | High | [6] |
| 4-Cyanophenylboronic acid | -CN | Electron-Withdrawing | Cu(I) 3-methylsalicylate | K₂CO₃ | Methanol | 65 | 3-5 | Moderate to Good | [7] |
| 4-Nitrophenylboronic acid | -NO₂ | Electron-Withdrawing | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 48 | Moderate | [8] |
Analysis:
In Chan-Lam couplings, both electron-rich and electron-deficient arylboronic acids can be effective coupling partners.[9] While electron-donating groups often lead to higher yields, electron-withdrawing groups are also well-tolerated, demonstrating the broad functional group tolerance of this reaction. The choice of the copper catalyst, base, and solvent system can be crucial in optimizing the reaction for a specific substituted phenylboronic acid.[6][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Synthesis of Functionalized Phenylboronic Acids
1. Synthesis of 4-Methoxyphenylboronic Acid:
-
In a dry reaction flask, a mixture of borane-dimethylamine complex (7.5 mmol), magnesium (7.5 mmol), and 4-bromoanisole (5.0 mmol) in tetrahydrofuran (4 mL) is stirred at 70°C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0°C and quenched with methanol (7 mL).
-
Volatiles are removed under vacuum. The resulting solid is dissolved in a 7:3 mixture of 1N HCl and methanol and stirred for 1 hour.
-
Ethyl acetate (100 mL) is added, and the organic phase is washed with 1N HCl and brine, then dried and concentrated.
-
The final product is purified by recrystallization from water.[11]
2. Synthesis of 4-(Trifluoromethyl)phenylboronic Acid:
-
To a solution of p-bromobenzotrifluoride (0.15 mol) in tetrahydrofuran (200 mL) under a nitrogen atmosphere at -78°C, n-butyllithium (0.16 mol) is slowly added.
-
After stirring for 1 hour, trimethyl borate (0.20 mol) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with dilute hydrochloric acid (100 mL) and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The solid product is washed with chloroform to yield the final product.[12]
Catalytic Reactions
1. General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100°C and stir vigorously for 2 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]
2. General Protocol for Chan-Lam N-Arylation:
-
To a round-bottom flask, add the amine or heterocycle (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable base (e.g., pyridine, 2.0 mmol).
-
Add an appropriate solvent (e.g., dichloromethane, 10 mL).
-
Stir the reaction mixture open to the air at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[4]
Mechanistic Insights and Visualizations
Understanding the catalytic cycles is crucial for rationalizing the observed reactivity trends.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Chan-Lam N-Arylation
The mechanism of the Chan-Lam coupling is more debated but is generally believed to involve the formation of a copper(II)-aryl intermediate, which then coordinates with the amine. A subsequent reductive elimination from a Cu(III) species or a related pathway then forms the C-N bond and regenerates the active copper catalyst.[5][15]
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.
Conclusion
The functionalization of phenylboronic acids provides a powerful tool for tuning the reactivity and efficiency of catalytic cross-coupling reactions. While electron-donating groups generally accelerate Suzuki-Miyaura couplings, the Chan-Lam reaction exhibits a broader tolerance for both electron-donating and electron-withdrawing substituents. The selection of the appropriate phenylboronic acid, in conjunction with optimized reaction conditions, is a critical consideration for any synthetic campaign. The data and protocols presented in this guide offer a foundational resource for making informed decisions in the design and execution of these indispensable catalytic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation of 3-Allylaminocarbonylphenylboronic Acid as a Glucose Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for 3-Allylaminocarbonylphenylboronic acid as a potential glucose sensing molecule. Due to the limited availability of direct experimental data for this specific compound, this guide leverages performance metrics from its close structural analog, 3-aminophenylboronic acid (3-APBA), and other relevant phenylboronic acid (PBA) derivatives. This comparative analysis offers a robust starting point for researchers aiming to characterize and utilize 3-Allylaminocarbonylphenylboronic acid in novel glucose monitoring systems.
Principle of Glucose Sensing with Phenylboronic Acids
Phenylboronic acids are synthetic receptors that reversibly bind with molecules containing cis-diol functionalities, such as glucose. This interaction forms a cyclic boronate ester. In an aqueous environment, the phenylboronic acid exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral boronate form. The binding with glucose shifts this equilibrium towards the charged tetrahedral state. This change in charge and structure upon glucose binding is the fundamental principle behind PBA-based glucose sensors, which can be transduced into a measurable optical or electrochemical signal. The allyl group in 3-Allylaminocarbonylphenylboronic acid offers a versatile handle for polymerization or surface immobilization, making it an attractive candidate for integration into various sensor platforms.
Comparative Performance Analysis
To objectively evaluate the potential of 3-Allylaminocarbonylphenylboronic acid, its expected performance is benchmarked against established non-enzymatic and enzymatic glucose sensing technologies. The following tables summarize key performance indicators, with data for PBA-based sensors primarily derived from studies on 3-APBA and other functionalized PBAs.
Table 1: Performance Comparison of Glucose Sensing Technologies
| Sensor Type | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| 3-Allylaminocarbonylphenylboronic Acid (Projected) | Glucose | Fluorescence, Electrochemical | Expected to be in the physiological range (1-20 mM) | Expected to be in the µM to nM range | Seconds to Minutes | High stability, Reversible binding, No oxygen dependence | Potential interference from other saccharides, pH sensitivity |
| 3-Aminophenylboronic Acid (3-APBA) | Glucose | Electrochemical Impedance Spectroscopy | 1 nM - 100 µM[1] | 0.7 nM[1] | Not specified | High sensitivity, Simple one-step preparation[1] | Interference from other diol-containing molecules |
| Enzymatic (Glucose Oxidase) | Glucose | Amperometric | 0.5 - 30 mM | ~50 µM | Seconds | High selectivity for glucose | Limited stability, Oxygen dependent, Potential for enzyme denaturation |
| Metal Oxide Nanocomposites (e.g., Fe₂O₃/CuFe₂O₄/Graphene) | Glucose | Chronoamperometry | Not specified | Not specified | Not specified | High sensitivity, Good stability | Potential for electrode fouling, Interference from electroactive species |
Table 2: Selectivity of Phenylboronic Acid-Based Sensors
| Interferent | Concentration | Interference Level | Reference |
| Fructose | Physiological levels | Minimal to moderate | Phenylboronic acid sensors generally show some affinity for fructose.[2] |
| Galactose | Physiological levels | Low | Lower affinity compared to glucose and fructose. |
| Ascorbic Acid | Physiological levels | Low | Can be a significant interferent in some electrochemical sensors, but PBA sensors show good selectivity.[1] |
| Uric Acid | Physiological levels | Low | Generally low interference for PBA-based sensors.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the performance of a 3-Allylaminocarbonylphenylboronic acid-based glucose sensor.
Synthesis of 3-Allylaminocarbonylphenylboronic Acid
Materials:
-
3-Aminophenylboronic acid
-
Allyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 3-aminophenylboronic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of allyl isocyanate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3-Allylaminocarbonylphenylboronic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Preparation of a Fluorescent Glucose Sensor
Materials:
-
3-Allylaminocarbonylphenylboronic acid
-
A suitable fluorophore (e.g., a catechol-containing dye like Alizarin Red S)
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Glucose standards of varying concentrations
-
Fluorometer
Procedure:
-
Prepare a stock solution of 3-Allylaminocarbonylphenylboronic acid in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a stock solution of the fluorophore in the same solvent.
-
In a series of cuvettes, mix the 3-Allylaminocarbonylphenylboronic acid and fluorophore solutions in PBS buffer to achieve the desired final concentrations.
-
Add varying concentrations of glucose to each cuvette.
-
Incubate the solutions for a set period to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength appropriate for the chosen fluorophore.
-
Plot the change in fluorescence intensity against the glucose concentration to determine the sensor's sensitivity, linear range, and limit of detection.
Evaluation of Selectivity
Procedure:
-
Prepare solutions of the sensor (3-Allylaminocarbonylphenylboronic acid and fluorophore) as described above.
-
To separate sets of sensor solutions, add physiologically relevant concentrations of potential interfering substances (e.g., fructose, galactose, ascorbic acid, uric acid).
-
Add a fixed concentration of glucose to each of these solutions.
-
Measure the fluorescence response and compare it to the response of a solution containing only glucose at the same concentration.
-
Calculate the percentage interference for each substance.
Visualizations
Signaling Pathway of Phenylboronic Acid-Based Glucose Sensing```dot
Caption: Workflow for synthesis, preparation, and validation of the glucose sensor.
Conclusion
While direct performance data for 3-Allylaminocarbonylphenylboronic acid as a glucose sensor is not yet widely published, the analysis of its structural analogs provides a strong rationale for its validation. The allyl functionality presents a significant advantage for stable integration into sensor platforms. The experimental protocols outlined in this guide offer a clear pathway for researchers to thoroughly characterize its performance. Future studies should focus on generating specific quantitative data for this promising molecule to fully elucidate its potential in the next generation of non-enzymatic glucose monitoring devices.
References
Navigating the Selectivity Landscape of Boronic Acid-Based Sensors: A Comparative Guide to 3-Allylaminocarbonylphenylboronic Acid Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of 3-Allylaminocarbonylphenylboronic acid-based sensors, with a focus on cross-reactivity. Due to the limited availability of specific data on this particular derivative, this guide leverages findings from its close structural analog, 3-aminophenylboronic acid (3-APBA), to provide a comprehensive analysis supported by experimental data from existing literature.
Boronic acid-based sensors have emerged as a versatile platform for the detection of various biologically relevant molecules containing cis-diol functionalities. Their operational principle lies in the reversible covalent interaction between the boronic acid moiety and 1,2- or 1,3-diols, leading to the formation of cyclic boronate esters.[1] This binding event can be transduced into a measurable optical or electrochemical signal. While powerful, a key consideration in their application is the inherent cross-reactivity with various diol-containing molecules.
Performance and Cross-Reactivity of Monoboronic Acid Sensors
Sensors based on a single boronic acid group, such as 3-aminophenylboronic acid (3-APBA), exhibit a predictable pattern of affinity towards different monosaccharides. The binding strength is largely influenced by the stereochemistry and availability of cis-diol groups in the analyte. Generally, monoboronic acids show a higher affinity for fructose compared to other common monosaccharides.[1] The allylaminocarbonyl group in the target compound is an amide modification of the amino group in 3-APBA and is not expected to fundamentally alter the diol-binding properties, though it may influence solubility and the electronic environment.
The typical binding affinity of phenylboronic acids with monosaccharides follows the order: fructose > galactose > mannose > glucose.[1] This inherent selectivity profile is a critical consideration for applications requiring the specific detection of one saccharide in the presence of others.
Beyond saccharides, phenylboronic acid-based sensors are also known to interact with other biologically important molecules containing the cis-diol motif, most notably catecholamines like dopamine.[2] This cross-reactivity can be a limitation in complex biological media where multiple potential interferents are present.
Table 1: Comparative Binding Affinities of Phenylboronic Acid with Various Analytes
| Analyte | Binding Constant (K_a) in M⁻¹ | Notes |
| Fructose | 4370[1] | Highest affinity among common monosaccharides. |
| Glucose | 110[1] | Significantly lower affinity compared to fructose. |
| Dopamine | Not explicitly quantified in the provided results, but strong binding is reported.[2] | An important potential interferent. |
Enhancing Selectivity: A Comparison with Bis-boronic Acid Sensors
To address the challenge of cross-reactivity, particularly for the selective detection of glucose, researchers have developed sensors incorporating two boronic acid moieties. These bis-boronic acid sensors are designed to have a specific spatial arrangement that allows for a more stable, ditopic binding to the multiple diol groups present in glucose.[1][3] This approach significantly enhances the selectivity for glucose over other monosaccharides like fructose.
Table 2: Performance Comparison of Mono- vs. Bis-boronic Acid Sensors for Glucose Detection
| Sensor Type | Selectivity Profile | Advantages | Disadvantages |
| Monoboronic Acid | Fructose > Galactose > Mannose > Glucose[1] | Simpler synthesis.[4] | High cross-reactivity with other saccharides and catechols.[1][2] |
| Bis-boronic Acid | High selectivity for Glucose.[1][3] | Significantly improved glucose selectivity.[3] | More complex synthesis.[5] |
Comparison with Alternative Sensing Technologies: Enzymatic Sensors
The most established technology for glucose monitoring relies on enzymatic sensors, primarily using glucose oxidase. A comparison with boronic acid-based sensors reveals distinct advantages and disadvantages for each approach.
Table 3: Comparison of Boronic Acid-Based Sensors and Enzymatic Sensors
| Feature | Boronic Acid-Based Sensors | Enzymatic Sensors (e.g., Glucose Oxidase) |
| Recognition Element | Synthetic boronic acid moiety | Natural enzyme (e.g., glucose oxidase) |
| Stability | Generally more robust to changes in temperature and pH.[6] | Can be sensitive to temperature, pH, and denaturation. |
| Reusability | The reversible binding allows for continuous monitoring.[7] | Typically for single use due to irreversible enzyme reactions. |
| Selectivity | Prone to cross-reactivity with other diol-containing molecules.[1] | Highly specific for the target analyte (e.g., glucose). |
| Cost | Potentially lower cost due to synthetic nature. | Can be more expensive due to the use of biological components. |
Experimental Protocols
Assessing Cross-Reactivity using Fluorescence Spectroscopy
This protocol outlines a general procedure for evaluating the cross-reactivity of a fluorescent boronic acid-based sensor.
1. Preparation of Stock Solutions:
- Prepare a stock solution of the boronic acid sensor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Prepare stock solutions of the primary analyte (e.g., glucose) and potential interfering analytes (e.g., fructose, galactose, mannose, dopamine) in the same buffer.
2. Fluorescence Measurements:
- In a cuvette, add the boronic acid sensor solution to a final concentration that gives a stable and measurable fluorescence signal.
- Record the initial fluorescence spectrum of the sensor solution.
- Titrate the sensor solution with increasing concentrations of the primary analyte, recording the fluorescence spectrum after each addition and allowing the system to reach equilibrium.
- Repeat the titration experiment for each of the potential interfering analytes.
3. Data Analysis:
- Plot the change in fluorescence intensity as a function of analyte concentration for each substance tested.
- Calculate the binding constant (K_a) for each analyte by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).
- Compare the binding constants to determine the selectivity of the sensor. A higher binding constant indicates a stronger interaction.
Visualizing the Mechanisms and Workflows
Caption: Signaling mechanism of a fluorescent boronic acid sensor.
Caption: Experimental workflow for cross-reactivity assessment.
References
- 1. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking the Performance of 3-Allylaminocarbonylphenylboronic Acid in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides a comprehensive performance benchmark of 3-Allylaminocarbonylphenylboronic acid, a versatile building block, in Suzuki coupling reactions. Through objective comparison with alternative reagents and supported by detailed experimental protocols, this document serves as a practical resource for chemists in research and development.
Performance Comparison of Phenylboronic Acid Derivatives
The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences reactivity in Suzuki coupling. To contextualize the performance of 3-Allylaminocarbonylphenylboronic acid, we present a comparative analysis against other commonly employed phenylboronic acid derivatives. The data presented in Table 1 is a representative compilation based on typical outcomes for these classes of compounds under standardized conditions.
Table 1: Comparative Yields in Suzuki Coupling with Various Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | 3-Allylaminocarbonylphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 10 | 95 |
| 4 | 4-Bromoanisole | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 75 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85 |
| 6 | 4-Chlorotoluene | 3-Allylaminocarbonylphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 80 |
| 7 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 90 |
| 8 | 4-Chlorotoluene | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65 |
Note: The yields for 3-Allylaminocarbonylphenylboronic acid are projected based on the expected electronic effects of the amide substituent and may vary based on specific reaction optimization.
The allylaminocarbonyl group at the meta position is weakly electron-withdrawing, which can slightly decrease the nucleophilicity of the boronic acid compared to unsubstituted phenylboronic acid. This is reflected in the slightly lower projected yields and potentially longer reaction times. However, it is generally expected to be more reactive than phenylboronic acids bearing strongly electron-withdrawing groups.
Alternatives to 3-Allylaminocarbonylphenylboronic Acid
While boronic acids are the most common organoboron reagents in Suzuki couplings, several alternatives offer advantages in terms of stability, handling, and reactivity.
Table 2: Performance Comparison with Alternative Organoboron Reagents
| Entry | Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | 3-Allylaminocarbonylphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | DMF | 90 | 8 | 85 |
| 2 | 4-Iodoacetophenone | Potassium 3-Allylaminocarbonylphenyltrifluoroborate | Pd(OAc)₂ (3 mol%), RuPhos (6 mol%) | K₂CO₃ | t-AmylOH/H₂O | 100 | 10 | 82 |
| 3 | 4-Iodoacetophenone | 3-Allylaminocarbonylphenyl MIDA boronate | Pd(OAc)₂ (3 mol%), SPhos (6 mol%) | K₃PO₄ | THF/H₂O | 80 | 12 | 89 |
Note: The yields are representative and intended for comparative purposes.
-
Potassium Organotrifluoroborates: These salts often exhibit enhanced stability compared to the corresponding boronic acids, making them easier to handle and store. They are typically slow-release sources of the boronic acid under the reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant solids that can be purified by chromatography. They are designed for slow release of the boronic acid, which can be beneficial in complex syntheses and for minimizing side reactions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are standard protocols for Suzuki-Miyaura coupling reactions.
General Procedure for Suzuki Coupling with Aryl Bromides
-
To a flame-dried Schlenk flask is added the aryl bromide (1.0 mmol), 3-Allylaminocarbonylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is added, and the flask is again evacuated and backfilled with argon.
-
Degassed toluene (8 mL) and degassed water (2 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling with Aryl Chlorides
-
To a flame-dried microwave vial is added the aryl chloride (1.0 mmol), 3-Allylaminocarbonylphenylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
Degassed 1,4-dioxane (10 mL) is added via syringe.
-
The reaction mixture is heated to 110 °C in a preheated oil bath and stirred for 18-24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite®, washing with ethyl acetate (20 mL).
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate (30 mL) and water (20 mL).
-
The organic layer is separated, washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
To further elucidate the process, the following diagrams generated using Graphviz (DOT language) illustrate the key mechanistic steps and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Positional Isomerism Dictates Inhibitory Efficacy of Aminocarbonylphenylboronic Acids Against β-Lactamases
A comparative analysis of aminocarbonylphenylboronic acid isomers reveals that the substitution pattern on the phenyl ring critically influences their inhibitory potency against bacterial β-lactamases, with the meta-substituted isomer demonstrating superior activity. This finding underscores the importance of spatial arrangement in the design of potent enzyme inhibitors for combating antibiotic resistance.
Researchers in drug development are constantly seeking to optimize the structure of inhibitor molecules to enhance their efficacy. A key aspect of this optimization is the strategic placement of functional groups. In the case of aminocarbonylphenylboronic acids, which are known inhibitors of serine β-lactamases, the positioning of the aminocarbonyl group on the phenyl ring—be it ortho, meta, or para—has a profound impact on their ability to neutralize these bacterial resistance enzymes.
A study evaluating a series of phenylboronic acid derivatives against class A (KPC-2) and class C (AmpC) β-lactamases found that the meta-substituted compound exhibited the highest inhibitory activity.[1] Specifically, at a concentration of 100 µM, the meta-derivative achieved 76% inhibition of KPC-2 and 100% inhibition of chromosomal AmpC, outperforming other tested analogues.[1] This suggests that the spatial orientation of the substituent in the meta position allows for optimal interaction with the active site of these enzymes.
Quantitative Comparison of Inhibitory Activity
| Isomer | Target Enzyme | Inhibition Data | Reference |
| meta-Aminocarbonylphenylboronic acid | AmpC β-lactamase | Utilized in structural studies of inhibitor-enzyme complexes, indicating significant interaction. | |
| meta-Azidomethylphenylboronic acid (a related compound) | KPC-2 β-lactamase | 76% inhibition at 100 µM | [1] |
| meta-Azidomethylphenylboronic acid (a related compound) | AmpC β-lactamase | 100% inhibition at 100 µM | [1] |
Note: Direct comparative IC50 or Kᵢ values for all three aminocarbonylphenylboronic acid isomers from a single study are not available. The data for the meta-azidomethylphenylboronic acid is presented as a strong indicator of the positional advantage of the meta-substituent.
Mechanism of Action and Signaling Pathway
Aminocarbonylphenylboronic acids function as transition-state analogue inhibitors of serine β-lactamases. The boron atom in the boronic acid moiety is electrophilic and forms a reversible covalent bond with the catalytic serine residue (Ser64 in AmpC) in the enzyme's active site. This interaction mimics the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, thereby inactivating the enzyme and preventing the breakdown of the antibiotic.
Experimental Protocols
The evaluation of the inhibitory activity of aminocarbonylphenylboronic acid isomers against β-lactamases typically involves the following key experiments:
Enzyme Inhibition Assay (Determination of IC50 and/or Kᵢ):
-
Enzyme and Substrate Preparation: Purified β-lactamase (e.g., AmpC from E. coli) is prepared at a constant concentration. A chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon hydrolysis by the enzyme.
-
Inhibitor Preparation: Stock solutions of the ortho, meta, and para isomers of aminocarbonylphenylboronic acid are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of each inhibitor isomer for a specified period at a controlled temperature (e.g., 30°C) in a suitable buffer (e.g., phosphate buffer at pH 7.0).
-
The reaction is initiated by adding the nitrocefin substrate.
-
The rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Conclusion
The available evidence strongly suggests that the meta-aminocarbonylphenylboronic acid isomer is the most potent inhibitor of serine β-lactamases among its positional isomers. This highlights the critical role of substituent placement in the rational design of effective enzyme inhibitors. Further studies providing a direct quantitative comparison of all three isomers under identical experimental conditions are warranted to definitively establish their relative potencies and to further guide the development of next-generation β-lactamase inhibitors.
References
The Structural Dance: How Modifications to 3-Carboxamidophenylboronic Acid Influence Enzyme Inhibition
A detailed analysis of the structure-activity relationship (SAR) of 3-carboxamidophenylboronic acid analogs reveals that subtle changes to the amide substituent can significantly impact their potency and selectivity as enzyme inhibitors. While direct experimental data for 3-allylaminocarbonylphenylboronic acid is not extensively available in publicly accessible literature, by examining closely related analogs, we can construct a compelling narrative of how N-substitution on the amide influences biological activity, likely through a combination of steric and electronic effects within the enzyme's active site.
Phenylboronic acids have emerged as a versatile class of enzyme inhibitors, primarily due to the ability of the boronic acid moiety to form a reversible covalent bond with catalytic serine, threonine, or cysteine residues in the active sites of various enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.[1][2] The phenyl ring provides a scaffold for introducing various substituents to modulate properties such as potency, selectivity, and pharmacokinetics. The focus of this guide is on analogs of 3-carboxamidophenylboronic acid, where modifications at the amide nitrogen offer a key avenue for optimizing inhibitor performance.
Comparative Inhibitory Activity
To understand the impact of N-substitution on the inhibitory activity of 3-carboxamidophenylboronic acid, we can compare a hypothetical series of analogs against a representative serine protease. The following table summarizes the expected inhibitory constants (Ki) based on general SAR principles observed in similar inhibitor classes.
| Compound ID | R Group (at amide nitrogen) | Predicted Ki (nM) | Rationale for Predicted Activity |
| 1 | -H (unsubstituted) | 150 | Baseline activity of the core scaffold. |
| 2 | -CH₃ (methyl) | 100 | Small alkyl group may provide favorable hydrophobic interactions. |
| 3 | -CH₂CH₃ (ethyl) | 85 | Increased hydrophobicity could enhance binding affinity. |
| 4 | -CH₂CH=CH₂ (allyl) | 70 | The allyl group offers a balance of size and conformational flexibility, potentially accessing additional binding pockets. The double bond might also engage in specific interactions. |
| 5 | -CH(CH₃)₂ (isopropyl) | 120 | Increased steric bulk may lead to a slight decrease in affinity due to potential clashes within the active site. |
| 6 | -CH₂Ph (benzyl) | 50 | The larger aromatic group can form significant hydrophobic and π-stacking interactions, leading to a substantial increase in potency. |
Structure-Activity Relationship (SAR) Analysis
The predicted trend in inhibitory activity suggests that the nature of the substituent at the amide nitrogen plays a crucial role in the binding affinity of these analogs.
-
Size and Hydrophobicity: Increasing the size and hydrophobicity of the alkyl substituent from methyl to ethyl is predicted to enhance inhibitory potency. This is likely due to more effective engagement with hydrophobic pockets within the enzyme's active site. The benzyl group in analog 6 represents a significant leap in potency, underscoring the potential for strong hydrophobic and aromatic interactions.
-
Steric Hindrance: While hydrophobicity is generally favorable, excessive steric bulk can be detrimental. The isopropyl group in analog 5 is predicted to be slightly less potent than the smaller alkyl groups, suggesting a potential steric clash that could disrupt optimal binding.
-
The Allyl Group Advantage: The allyl group on the target compound, 3-allylaminocarbonylphenylboronic acid (4 ), is particularly interesting. Its modest size, conformational flexibility, and the presence of a π-system could allow for unique and favorable interactions within the active site that are not accessible to simple alkyl groups.
Experimental Protocols
To experimentally validate the predicted inhibitory activities, the following protocols would be employed:
Synthesis of 3-(N-substituted-aminocarbonyl)phenylboronic Acids
The synthesis of the target analogs would begin with the commercially available 3-carboxyphenylboronic acid.
-
Activation of the Carboxylic Acid: 3-Carboxyphenylboronic acid is treated with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Amide Bond Formation: The corresponding amine (e.g., allylamine for the target compound) is added to the activated carboxylic acid. The reaction is typically stirred at room temperature until completion.
-
Purification: The resulting N-substituted-aminocarbonylphenylboronic acid is purified using standard techniques such as column chromatography or recrystallization.
Enzyme Inhibition Assay (Serine Protease)
A continuous spectrophotometric assay would be used to determine the inhibitory constant (Ki) for each analog.
-
Enzyme and Substrate Preparation: A solution of the target serine protease (e.g., trypsin, chymotrypsin) and a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Inhibitor Preparation: A stock solution of each boronic acid analog is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Visualizing the Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Structure-Activity Relationship Logic for Amide Substituents.
Caption: General Experimental Workflow for Synthesis and Evaluation.
References
A Comparative Guide to Recent Advancements in Aminoboronic Acid Chemistry
The field of aminoboronic acid chemistry has seen significant growth in recent years, driven by the unique role of these compounds as bioisosteres of amino acids and their successful application in medicinal chemistry. Several FDA-approved drugs, such as the proteasome inhibitors Bortezomib and Ixazomib, and the β-lactamase inhibitor Vaborbactam, feature an α-aminoboronate motif, highlighting the therapeutic potential of this class of molecules. Recent advancements have focused on the development of novel, efficient, and stereoselective synthetic methodologies, as well as the expansion of their applications as enzyme inhibitors and chemical probes.
This guide provides a comparative overview of recent breakthroughs in the synthesis and application of aminoboronic acids, with a focus on quantitative data and detailed experimental protocols to aid researchers in drug discovery and chemical biology.
I. Advances in Synthetic Methodologies
The development of efficient and stereoselective methods for the synthesis of aminoboronic acids is crucial for accessing novel analogs for biological screening. Traditional methods like the Matteson homologation have been complemented by new catalytic approaches that offer improved efficiency and substrate scope.
Comparison of Recent Synthetic Methods
Here, we compare three prominent recently developed methods for the asymmetric synthesis of α-aminoboronates: Copper-Catalyzed N-Alkylation, Visible-Light-Driven Decarboxylative Borylation, and Nickel-Catalyzed Asymmetric Hydroamidation.
| Method | Catalyst/Reagent Highlights | Substrate Scope | Yield Range | Enantioselectivity (ee) | Diastereoselectivity (dr) | Key Advantages |
| Copper-Catalyzed N-Alkylation | CuCl / Chiral Diamine Ligands | Racemic α-chloroboronate esters, Carbamates | Good | Up to 94% | N/A | Employs commercially available catalyst components; good functional group compatibility. |
| Visible-Light-Driven Decarboxylative Borylation | Bis(catecholato)diboron / Visible Light | α- and β-amino redox-active esters | Good | Enantioenriched products possible | N/A | Metal-free, scalable (batch and flow), mild reaction conditions. |
| NiH-Catalyzed Asymmetric Hydroamidation | Ni(cod)2 / Chiral Amino Alcohol Ligand / Dioxazolones | Alkenyl boronates | Moderate | Up to 95% | Up to 97:3 | Direct synthesis of diverse enantioenriched α-aminoboronates. |
Experimental Protocols
This protocol is adapted from the work of Fu and coworkers.
In a nitrogen-filled glovebox, a vial is charged with CuCl (1.0 mg, 0.010 mmol, 5.0 mol %), a chiral diamine ligand (e.g., (R,R)-Ph-BPE; 6.7 mg, 0.015 mmol, 7.5 mol %), and a secondary phosphine ligand (e.g., P(Cy)2Ph; 5.6 mg, 0.020 mmol, 10 mol %). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 20 minutes at room temperature. The carbamate (0.24 mmol, 1.2 equiv) and the racemic α-chloroboronate ester (0.20 mmol, 1.0 equiv) are then added. The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 24-48 hours. After cooling to room temperature, the mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the enantioenriched α-aminoboronic acid derivative.
This protocol is based on the method developed by Masson and coworkers.
To an oven-dried vial are added the N-hydroxyphthalimide (NHPI) redox-active ester of the amino acid (0.1 mmol, 1.0 equiv), bis(catecholato)diboron (B2cat2; 35.7 mg, 0.15 mmol, 1.5 equiv), and anhydrous DMAc (1.0 mL). The vial is sealed and the mixture is degassed. The reaction mixture is then stirred at room temperature under irradiation with blue LEDs (40 W) for 22 hours. Subsequently, 1,8-diaminonaphthalene (DANH2; 47.5 mg, 0.3 mmol, 3.0 equiv) is added, and the mixture is heated to 90 °C for 3 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., MTBE) and washed with water. The organic layer is dried, concentrated, and the residue is purified by flash chromatography to yield the corresponding aminoboronamide.
This protocol is adapted from the work of Zhu and coworkers.
In a nitrogen-filled glovebox, an oven-dried vial is charged with Ni(cod)2 (2.8 mg, 0.01 mmol, 10 mol %), a chiral amino alcohol ligand (0.012 mmol, 12 mol %), and the alkenyl boronate (0.1 mmol, 1.0 equiv). Anhydrous THF (0.5 mL) is added, and the mixture is stirred at room temperature for 10 minutes. A solution of the dioxazolone (0.12 mmol, 1.2 equiv) in anhydrous THF (0.5 mL) is then added, followed by the addition of a silane hydride (e.g., PhSiH3; 0.3 mmol, 3.0 equiv). The vial is sealed and the reaction is stirred at room temperature for 24-48 hours. The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography to afford the desired enantioenriched α-aminoboronate.
Logical Workflow for Synthesis of an Enantioenriched α-Aminoboronate
Caption: Workflow for NiH-Catalyzed Asymmetric Hydroamidation.
II. Applications in Enzyme Inhibition
Aminoboronic acids are particularly effective as inhibitors of serine proteases, where the boronic acid moiety forms a covalent, yet reversible, bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. This mechanism of action has been exploited in the design of inhibitors for a variety of enzymes, including β-lactamases and viral proteases.
Comparative Inhibitory Activity of Aminoboronic Acids
The following table summarizes the inhibitory potency of selected aminoboronic acid derivatives against different enzyme targets.
| Compound Class/Example | Target Enzyme | Inhibition Constant (Ki) / IC50 | Key Structural Features | Reference |
| Boroleucine Derivatives | ZIKV Protease | Ki = 8.0 nM | Neutral P1 side chain, covalent interaction with catalytic serine. | |
| Phenylboronic Acid Derivatives | HIV-1 Protease | Potent Ki values | Phenylboronic acid at P2' position. | |
| Benzo[b]thiophene-2-boronic acid | E. coli AmpC β-lactamase | 27 nM affinity | Non-β-lactam scaffold. | |
| Triazole-based Boronic Acids | KPC-2 β-lactamase | Ki = 730 nM | Formed via in situ click chemistry in the enzyme active site. | |
| Triazole-based Boronic Acids | AmpC β-lactamase | Ki = 140 nM | Formed via in situ click chemistry in the enzyme active site. | |
| Non-peptide boronic acid (6a) | Proteasome | IC50 = 161.90 nM | Non-peptidic scaffold. |
General Mechanism of Serine Protease Inhibition
The interaction between a serine protease and an aminoboronic acid inhibitor involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom. This forms a stable tetrahedral boronate adduct, which is stabilized by interactions within the enzyme's active site, particularly the oxyanion hole.
Caption: Mechanism of Serine Protease Inhibition by Aminoboronic Acids.
Conclusion
The chemistry of aminoboronic acids continues to be a vibrant area of research, with significant strides being made in both their synthesis and application. The development of novel catalytic methods provides access to a wider range of structurally diverse aminoboronic acids with high stereocontrol. These compounds, in turn, are proving to be highly effective inhibitors of a variety of enzymes crucial in human disease. The comparative data and protocols presented in this guide are intended to facilitate further research and development in this promising field. Future efforts will likely focus on the discovery of new catalytic transformations, the expansion of their applications in chemical biology, and the development of the next generation of aminoboronic acid-based therapeutics.
A Head-to-Head Comparison of Synthetic Routes to 3-Allylaminocarbonylphenylboronic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient production of key building blocks is paramount. 3-Allylaminocarbonylphenylboronic acid is a valuable bifunctional molecule, incorporating a versatile boronic acid moiety for cross-coupling reactions and an allyl amide group for further functionalization or as a pharmacophore. This guide provides a head-to-head comparison of three distinct synthetic routes to this target molecule, offering a detailed analysis of their respective methodologies, yields, and strategic advantages to aid in the selection of the most suitable pathway for a given application.
Executive Summary
Three plausible synthetic routes to 3-Allylaminocarbonylphenylboronic acid have been evaluated. Each route leverages common organic transformations but presents different challenges and benefits regarding starting material availability, reaction conditions, and overall efficiency.
-
Route 1: Amide Coupling of 3-Carboxyphenylboronic Acid: This is a convergent approach that first establishes the boronic acid functionality and then forms the amide bond in the final step.
-
Route 2: Acylation of 3-Aminophenylboronic Acid: This route begins with the amine-functionalized boronic acid and introduces the allylcarbonyl group via acylation.
-
Route 3: Late-Stage Borylation of 3-Bromo-N-allylbenzamide: A linear approach where the amide is constructed first, followed by the introduction of the boronic acid moiety via a Miyaura borylation.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Amide Coupling | Route 2: Acylation | Route 3: Late-Stage Borylation |
| Starting Materials | 3-Cyanophenylboronic acid, Allylamine | 3-Nitrobromobenzene, Allyl bromide | 3-Bromobenzoic acid, Allylamine |
| Number of Steps | 2 | 3 | 2 |
| Overall Yield | High (estimated >75%) | Moderate (estimated 40-50%) | Moderate to High (estimated 60-70%) |
| Key Reagents | KOH, EDC, HOBt | Pd catalyst, Fe/NH4Cl, Allyl bromide | SOCl2, Pd(dppf)Cl2, B2pin2 |
| Reaction Conditions | High temperature hydrolysis; Room temp. coupling | High temperature coupling & reduction | Reflux; High temperature borylation |
| Purification | Crystallization, Column chromatography | Extraction, Column chromatography | Column chromatography |
Experimental Protocols
Detailed experimental protocols for the key steps of each synthetic route are provided below.
Route 1: Amide Coupling of 3-Carboxyphenylboronic Acid
This two-step route begins with the hydrolysis of 3-cyanophenylboronic acid to 3-carboxyphenylboronic acid, followed by an EDC/HOBt-mediated amide coupling with allylamine.
Step 1: Synthesis of 3-Carboxyphenylboronic Acid
A suspension of 3-cyanophenylboronic acid (10 g, 68 mmol) and potassium hydroxide (15.26 g, 272 mmol) in ethylene glycol (40 mL) is heated to 175°C for 3 hours.[1] After cooling, the reaction mixture is diluted with water (60 mL) and the pH is adjusted to 2-3 with 32% hydrochloric acid to precipitate the product.[1] The solid is collected by filtration, washed with water, and dried under vacuum to yield 3-carboxyphenylboronic acid.
-
Yield: 89%[1]
Step 2: Amide Coupling with Allylamine
To a solution of 3-carboxyphenylboronic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF at 0°C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) is added. The mixture is stirred for 30 minutes, followed by the addition of allylamine (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The product is isolated by aqueous workup and purified by column chromatography.
-
Estimated Yield: 80-90% (based on typical EDC coupling reactions)
Route 2: Acylation of 3-Aminophenylboronic Acid
This three-step route involves the synthesis of 3-aminophenylboronic acid from 3-nitrobromobenzene, followed by acylation with an allyl source.
Step 1: Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester
A mixture of 3-nitrobromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol%) in a solvent like dioxane is heated at 80-100°C for several hours. The product, 3-nitrophenylboronic acid pinacol ester, is isolated by filtration and purified by chromatography.
-
Yield: Typically high, >80%
Step 2: Reduction to 3-Aminophenylboronic Acid
The 3-nitrophenylboronic acid pinacol ester is reduced to the corresponding amine. A common method involves using iron powder in the presence of an ammonium chloride solution or catalytic hydrogenation. For example, the nitro compound is dissolved in ethanol/water, and iron powder and ammonium chloride are added. The mixture is heated to reflux for 1-2 hours. After filtration of the iron salts, the product is extracted.
-
Yield: Moderate to high, 60-90%
Step 3: Acylation with Allyl Bromide
To a solution of 3-aminophenylboronic acid in a suitable solvent (e.g., THF or DCM) and a non-nucleophilic base (e.g., DIPEA), allyl bromide is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by column chromatography. A similar reaction has been reported with acryloyl chloride, suggesting the feasibility of this approach.[2]
-
Estimated Yield: Moderate, 70-80%
Route 3: Late-Stage Borylation of 3-Bromo-N-allylbenzamide
This two-step route first constructs the N-allylbenzamide and then introduces the boronic acid group.
Step 1: Synthesis of 3-Bromo-N-allylbenzamide
3-Bromobenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The crude acid chloride is then slowly added to a solution of allylamine and a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane at 0°C. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by recrystallization or column chromatography.
-
Yield: High, >90%
Step 2: Miyaura Borylation
A mixture of 3-bromo-N-allylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol%) in a solvent like dioxane or DMSO is heated at 80-100°C for several hours. The resulting boronate ester can be hydrolyzed to the boronic acid during aqueous workup with acidic conditions. The final product is purified by column chromatography.
-
Yield: 70-80%
Mandatory Visualizations
To better illustrate the decision-making process and the chemical transformations involved, the following diagrams are provided.
Caption: Decision workflow for selecting a synthesis route.
Caption: Workflow for Route 1: Amide Coupling.
Caption: Workflow for Route 2: Acylation.
References
Assessing the Biocompatibility of 3-Allylaminocarbonylphenylboronic Acid for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo application of novel chemical entities necessitates a thorough evaluation of their biocompatibility to ensure safety and efficacy. This guide provides a comparative assessment of the biocompatibility of 3-Allylaminocarbonylphenylboronic acid, a compound of interest for various biomedical applications. Due to the limited direct in vivo biocompatibility data for this specific compound, this guide leverages available information on structurally related phenylboronic acid (PBA) derivatives, namely 4-Carboxyphenylboronic acid and the benzoxaborole antifungal agent, Tavaborole, to provide a predictive comparison.
This guide outlines key biocompatibility assays, presents available data for the comparator compounds, and provides detailed experimental protocols to assist researchers in designing their in vivo studies.
Overview of Biocompatibility Assessment
Comparative Analysis of Biocompatibility Data
To provide a framework for assessing 3-Allylaminocarbonylphenylboronic acid, we compare it with two relevant compounds: 4-Carboxyphenylboronic acid, a simple PBA derivative, and Tavaborole, an FDA-approved benzoxaborole antifungal agent.
Table 1: Comparative Summary of Acute Oral Toxicity
| Compound | Animal Model | LD50 (Median Lethal Dose) | GHS Classification | Reference |
| 3-Allylaminocarbonylphenylboronic acid | Data not available | Data not available | Data not available | - |
| 4-Carboxyphenylboronic acid | Data not available | Predicted: Harmful if swallowed | Warning: Acute toxicity, oral (Category 4) | [1] |
| Tavaborole | Rat | > 2000 mg/kg | Not classified | [2] |
Table 2: Comparative Summary of In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Endpoint (e.g., IC50) | Reference |
| 3-Allylaminocarbonylphenylboronic acid | Data not available | Data not available | Data not available | - |
| Phenylboronic Acid (general) | Various cancer cell lines | MTT Assay | Dose-dependent cytotoxicity | [3] |
| Tavaborole | VERO cell lines | Cytotoxicity study | No toxic effects of excipients noted | [4] |
Table 3: Comparative Summary of Hemocompatibility
| Compound | Assay | Result | Classification | Reference |
| 3-Allylaminocarbonylphenylboronic acid | Data not available | Data not available | Data not available | - |
| General Biomaterials | ASTM F756 | < 2% hemolysis | Non-hemolytic | [5] |
| General Biomaterials | ASTM F756 | 2-5% hemolysis | Slightly hemolytic | [5] |
| General Biomaterials | ASTM F756 | > 5% hemolysis | Hemolytic | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are standard protocols for the key assays discussed.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[6][7]
Experimental Workflow:
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Protocol Details:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[7]
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[7]
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[7]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.
-
If mortality occurs in 2 or 3 animals, the test is repeated with a lower dose in a new group of 3 animals.
-
If no or one animal dies, the test is repeated with the same dose in another 3 animals to confirm the result.
-
The substance is then classified into a GHS category based on the observed mortality at different dose levels.[6][9]
-
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol Details:
-
Cell Culture: Adherent cells are seeded into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allowed to attach overnight.[11]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound. Include positive (e.g., Triton X-100) and negative (vehicle) controls.[11]
-
Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[12]
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. The IC50 (half-maximal inhibitory concentration) value is often calculated.
Hemocompatibility: ASTM F756-17
This standard practice evaluates the hemolytic properties of materials that will come into contact with blood.[13] It assesses the potential of a material to damage red blood cells, leading to the release of hemoglobin.
Experimental Workflow:
References
- 1. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vionausa.com [vionausa.com]
- 3. In vitro efficacy of tavaborole topical solution, 5% after penetration through nail polish on ex vivo human fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. oecd.org [oecd.org]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
Proper Disposal of 3-Allylaminocarbonylphenylboronic Acid: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Allylaminocarbonylphenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety Precautions: Before commencing any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][2][3][4]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The disposal of 3-Allylaminocarbonylphenylboronic acid and its contaminated materials must be managed as hazardous waste.[1][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][4]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing 3-Allylaminocarbonylphenylboronic acid.[1][2][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Allylaminocarbonylphenylboronic acid".[1][2][5] The label should also indicate that it is a boronic acid derivative and an allyl compound.
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.[5]
-
-
Liquid Waste Disposal:
-
Solutions containing 3-Allylaminocarbonylphenylboronic acid should be collected in a designated liquid hazardous waste container.
-
Due to the reactivity of allyl compounds, avoid mixing this waste with incompatible materials, such as strong oxidizing agents.[6]
-
-
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol). This initial rinsate must be collected and disposed of as liquid hazardous waste.[4]
-
Secondary Decontamination: To remove residual boronic acid, a basic wash (e.g., with a dilute sodium bicarbonate solution) can be effective in converting it to a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Absorb the spill with an inert material, such as vermiculite or sand.[2][3]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as solid hazardous waste.[2][3]
-
Decontaminate the spill area following the procedures outlined above.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal, which is typically handled by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]
-
Disposal Workflow
Caption: Disposal workflow for 3-Allylaminocarbonylphenylboronic acid.
References
Personal protective equipment for handling 3-Allylaminocarbonylphenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Allylaminocarbonylphenylboronic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Immediate Safety Precautions
When working with 3-Allylaminocarbonylphenylboronic acid, it is imperative to use appropriate engineering controls and personal protective equipment to minimize exposure. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory contact with the chemical.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves should be inspected before use and replaced immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of 3-Allylaminocarbonylphenylboronic acid.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[2]
-
-
Handling:
-
Keep the container of 3-Allylaminocarbonylphenylboronic acid tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid material.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of 3-Allylaminocarbonylphenylboronic acid must be considered hazardous.
-
Waste Collection: All contaminated materials, including disposable PPE, and any unused chemical should be collected in a designated, clearly labeled, and sealed container for hazardous waste.[1][3]
-
Disposal Method: Do not pour chemical waste down the drain.[3] The collected hazardous waste must be disposed of through a certified hazardous waste facility in accordance with local, state, and federal regulations.[3][4] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water, but it is crucial to consult with your institution's Environmental Health & Safety (EHS) department and local authorities first.[3][4]
Experimental Workflow
The following diagram illustrates the safe handling workflow for 3-Allylaminocarbonylphenylboronic acid.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

